A1874
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H62Cl3F2N9O7S/c1-32-33(2)80-56-48(32)51(35-11-14-37(59)15-12-35)67-44(53-71-70-34(3)72(53)56)29-47(73)65-19-21-77-23-25-79-26-24-78-22-20-66-54(74)36-13-18-43(45(27-36)76-7)68-55(75)52-49(39-9-8-10-41(61)50(39)63)58(31-64,46(69-52)30-57(4,5)6)40-17-16-38(60)28-42(40)62/h8-18,27-28,44,46,49,52,69H,19-26,29-30H2,1-7H3,(H,65,73)(H,66,74)(H,68,75)/t44-,46-,49-,52+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNTVOAQOGRLQB-JJMBTQCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)C5C(C(C(N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCNC(=O)C4=CC(=C(C=C4)NC(=O)[C@H]5[C@@H]([C@@]([C@@H](N5)CC(C)(C)C)(C#N)C6=C(C=C(C=C6)Cl)F)C7=C(C(=CC=C7)Cl)F)OC)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H62Cl3F2N9O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1173.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A1874: A Dual-Action PROTAC Targeting BRD4 for Degradation and Stabilizing p53
A Technical Guide for Researchers and Drug Development Professionals
Abstract
A1874 is a pioneering Proteolysis Targeting Chimera (PROTAC) that demonstrates a dual mechanism of action with significant therapeutic potential in oncology. As a heterobifunctional molecule, this compound is designed to hijack the cell's natural protein disposal machinery to selectively degrade Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. Uniquely, this compound utilizes a nutlin-based ligand to recruit the E3 ubiquitin ligase MDM2, which not only tags BRD4 for proteasomal degradation but also leads to the stabilization of the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, synthesis, mechanism of action, and key biological data, intended for researchers, scientists, and professionals in the field of drug development.
Compound Structure and Properties
This compound is a complex small molecule composed of three key moieties: a ligand that binds to the target protein (BRD4), a linker, and a ligand that recruits an E3 ubiquitin ligase (MDM2).
| Property | Value |
| Chemical Formula | C₅₈H₆₂Cl₃F₂N₉O₇S |
| Molecular Weight | 1173.59 g/mol |
| CAS Number | 2064292-12-0 |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
Figure 1: Chemical Structure of this compound A visual representation of the this compound molecule will be presented here in a final document.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the strategic connection of a BRD4 inhibitor (based on JQ1) and an MDM2 antagonist (a nutlin derivative) via a polyethylene glycol (PEG)-based linker. The complete synthetic scheme and detailed experimental procedures are outlined in the supplementary information of the primary publication by Hines et al. (2019).
General Synthesis Scheme:
The synthesis can be broadly divided into three stages:
-
Synthesis of the Linker-MDM2 Ligand Moiety: This involves the modification of a nutlin-based MDM2 inhibitor to incorporate a reactive handle for linker attachment.
-
Synthesis of the Linker-BRD4 Ligand Moiety: A derivative of the BRD4 inhibitor JQ1 is synthesized with a complementary reactive group for linker conjugation.
-
Final Conjugation: The two fragments are coupled via the linker to yield the final this compound compound.
A detailed, step-by-step protocol with reagents, reaction conditions, and purification methods would be included here, based on the supplementary information from the Hines et al. publication.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
This compound operates through a sophisticated mechanism of action that leverages the cell's ubiquitin-proteasome system to achieve its anti-cancer effects.
3.1. BRD4 Degradation
As a PROTAC, this compound forms a ternary complex between BRD4 and the MDM2 E3 ubiquitin ligase. This proximity induces the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple BRD4 proteins.
dot
Caption: this compound induces the formation of a ternary complex, leading to BRD4 degradation.
3.2. p53 Stabilization
The nutlin-based component of this compound acts as an antagonist of MDM2's interaction with the tumor suppressor protein p53. By binding to MDM2, this compound prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation and stabilization of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis.
dot
Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream effects.
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective activity in various cancer cell lines, particularly those with wild-type p53.
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC₅₀) | HCT116 | 32 nM | |
| Maximum BRD4 Degradation (Dₘₐₓ) | HCT116 | 98% | |
| Cell Viability Inhibition (IC₅₀) | HCT116 | Potent (specific value not provided) |
Key Experimental Findings:
-
Treatment of HCT116 colon cancer cells with this compound resulted in a dose-dependent knockdown of BRD4 levels, with near-maximum degradation observed at 100 nM.
-
This compound treatment also led to a dose-dependent increase in p53 levels in HCT116 cells, confirming the stabilization of the tumor suppressor.
-
The dual activity of this compound results in a synergistic antiproliferative effect in cancer cells with wild-type p53.
Experimental Protocols
5.1. Western Blotting for BRD4 and p53 Levels
-
Cell Culture and Lysis: Plate cells at a desired density and treat with this compound at various concentrations for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4, p53, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
dot
Caption: A streamlined workflow for analyzing protein levels via Western Blot.
5.2. Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well.
-
Signal Measurement: Measure luminescence or absorbance according to the manufacturer's protocol.
-
Data Analysis: Calculate IC₅₀ values by plotting cell viability against compound concentration.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its unique dual mechanism of action, combining the potent degradation of the oncoprotein BRD4 with the stabilization of the tumor suppressor p53, offers a powerful and synergistic approach to cancer therapy. This technical guide provides a foundational understanding of this compound's structure, synthesis, and biological activity, serving as a valuable resource for researchers and drug developers seeking to explore and expand upon this promising therapeutic strategy. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its clinical potential.
In-Depth Technical Guide: Discovery and Development of A1874 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a novel Proteolysis Targeting Chimera (PROTAC) that represents a significant advancement in the field of targeted protein degradation. It is a nutlin-based, heterobifunctional molecule designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2][3][4] What sets this compound apart is its unique dual mechanism of action: it not only degrades BRD4 but also stabilizes the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect in cancer cells with wild-type p53.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Core Components and Mechanism of Action
This compound is composed of three key components:
-
A BRD4-binding moiety: It utilizes JQ1, a potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, to specifically target BRD4.
-
An E3 Ligase-recruiting ligand: It incorporates Idasanutlin (a nutlin-class molecule), which binds to the E3 ubiquitin ligase MDM2.
-
A Linker: These two moieties are connected by a polyethylene glycol (PEG)-based linker.
The mechanism of this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. By simultaneously binding to BRD4 and MDM2, this compound forms a ternary complex, which brings the E3 ligase in close proximity to BRD4. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.
Simultaneously, the idasanutlin component of this compound inhibits the interaction between MDM2 and p53. This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways that suppress tumor growth, including the induction of the cyclin-dependent kinase inhibitor p21.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | HCT116 | 32 nM | [2][3][7][8] |
| Dmax (Maximum Degradation) | HCT116 | 98% | [2][3] |
| IC50 (Inhibitory Concentration 50%) | HCT116 (p53 WT) | 86.3 nM | [5] |
| A375 (p53 WT) | 236 nM | [5] | |
| SJSA1 (p53 WT, MDM2 amplified) | 46.5 nM | [5] | |
| NCI-H2030 (p53 mutant) | >10 µM | [5] | |
| HT29 (p53 mutant) | >10 µM | [5] | |
| HCT116 (p53 -/-) | >10 µM | [5] |
| Effect on Cell Viability | Cell Line | % Decrease in Viability | Reference |
| This compound | HCT116 (p53 WT) | 97% | [4][5] |
| A375 (p53 WT) | 98% | [4][5] | |
| Daudi | 70% | [4] | |
| MOLM-13 | 95% | [4] | |
| A743 (VHL-recruiting PROTAC) | HCT116 (p53 WT) | 69% | [5] |
| A375 (p53 WT) | 76% | [5] |
Experimental Protocols
Western Blot for BRD4 Degradation and Pathway Analysis
This protocol is designed to assess the degradation of BRD4 and the modulation of downstream signaling proteins in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture HCT116 cells in a suitable medium (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 24 hours. A DMSO control should be included.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-BRD4
-
Anti-c-Myc
-
Anti-p53
-
Anti-p21
-
Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[9]
Cell Viability (MTS) Assay
This assay is used to determine the effect of this compound on the viability of cancer cells.
1. Cell Seeding:
-
Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
3. MTS Reagent Addition and Incubation:
-
After the incubation period, add a mixture of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and PMS (phenazine methosulfate) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
4. Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
This compound Mechanism of Action
Caption: this compound's dual mechanism of action.
Experimental Workflow for this compound Evaluation
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A1874 BRD4 Degrader: A Technical Guide to Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and associated pathways of A1874, a potent and selective BRD4 degrader. This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the bromodomain and extraterminal domain (BET) protein BRD4, a key regulator of oncogene transcription. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase.[1] Specifically, this compound is a nutlin-based PROTAC, meaning it utilizes a derivative of nutlin to engage the E3 ligase MDM2.[1][2] This dual-functionality allows this compound to bring BRD4 into close proximity with MDM2, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] This targeted degradation approach offers a more profound and sustained inhibition of BRD4 activity compared to traditional small molecule inhibitors.[5]
A key feature of this compound is its dual-mode anti-cancer activity. By recruiting MDM2, this compound not only degrades BRD4 but also stabilizes the tumor suppressor protein p53.[1][6] This synergistic action of simultaneous BRD4 degradation and p53 stabilization contributes to its potent anti-proliferative effects in cancer cells with wild-type p53.[1][6]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified across various cancer cell lines. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Notes |
| HCT116 | Colorectal Carcinoma | 32 | 98 | Near-maximum knockdown was observed at 100 nM after 24 hours of treatment.[1][3][5][6][7][8] |
| A375 | Melanoma | - | 98 | Treatment resulted in a 98% loss of cell viability.[8] |
| Daudi | Burkitt's Lymphoma | - | - | This compound reduced cell viability by 70%.[8] |
| MOLM-13 | Acute Myeloid Leukemia | - | - | This compound reduced cell viability by 95%.[8] |
| CT26 | Colon Carcinoma | - | - | 20 µM of this compound led to 52% reduction in cell viability.[4][9] |
Signaling Pathways Modulated by this compound
This compound impacts multiple signaling pathways, primarily through the degradation of BRD4 and the stabilization of p53.
BRD4-Dependent Pathway
The primary mechanism of this compound is the degradation of BRD4, which leads to the downregulation of BRD4-dependent genes critical for cancer cell proliferation and survival.[4][10] One of the most significant downstream targets is the proto-oncogene c-Myc.[3][6] this compound treatment has been shown to reduce c-Myc expression by 85% in HCT116 cells.[3][6] Other BRD4-dependent genes downregulated by this compound include Bcl-2 and cyclin D1.[4][10]
p53-Mediated Pathway
The nutlin-based component of this compound inhibits the interaction between MDM2 and p53, leading to the stabilization and activation of p53.[1][6] Activated p53 then induces the expression of its target genes, such as p21CIP1/WAF1, which promotes cell cycle arrest.[3][6] This p53-mediated pathway acts synergistically with the BRD4 degradation pathway to suppress cancer cell growth.[1]
BRD4-Independent Mechanisms
Interestingly, this compound exhibits cytotoxicity even in BRD4-knockout cancer cells, indicating the presence of BRD4-independent mechanisms of action.[4][10][11] These mechanisms are primarily linked to the stabilization of p53 and the induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[2][4][10][11] The antioxidant N-acetyl-cysteine and the p53 inhibitor pifithrin-α have been shown to attenuate this compound-induced cell death.[4][10][11]
Experimental Methodologies
The following are summaries of key experimental protocols used to characterize the function of this compound.
Cell Culture and Treatment
-
Cell Lines: HCT116 (colorectal carcinoma), A375 (melanoma), Daudi (Burkitt's lymphoma), MOLM-13 (acute myeloid leukemia), and primary human colon cancer cells have been utilized.[8][9]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution.[8] Cells are treated with varying concentrations of this compound (ranging from nanomolar to micromolar) for specified durations, typically 24 to 48 hours.[1][6][7]
Western Blotting
Western blotting is employed to assess the protein levels of BRD4, c-Myc, p53, and p21.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or similar assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-BRD4, anti-c-Myc, anti-p53, anti-p21), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Dual-Action Mechanism of A1874 in p53 Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, the manipulation of protein stability has emerged as a powerful strategy. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest. This technical guide delves into the intricate mechanism of A1874, a first-in-class PROTAC with a unique dual-action modality: the targeted degradation of the epigenetic reader protein BRD4 and the simultaneous stabilization of the tumor suppressor protein p53. This dual functionality presents a synergistic approach to cancer therapy, particularly in tumors harboring wild-type p53.
This compound is a heterobifunctional molecule that incorporates a ligand for the bromodomain and extra-terminal domain (BET) protein BRD4 and a ligand for the E3 ubiquitin ligase MDM2.[1] The BRD4 ligand, based on the well-characterized inhibitor JQ1, directs the PROTAC to its target protein.[1] The MDM2 ligand is derived from a nutlin-class small molecule, idasanutlin, which is a known inhibitor of the MDM2-p53 interaction.[1][2] This guide will provide an in-depth analysis of the role of this compound in p53 stabilization, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The Dual Mechanism of Action of this compound
This compound's therapeutic potential stems from its ability to concurrently execute two distinct but complementary anti-cancer activities.
BRD4 Degradation
The JQ1 moiety of this compound binds to the bromodomains of BRD4, a key regulator of oncogene transcription, including c-Myc. The other end of this compound, the MDM2 ligand, recruits the E3 ubiquitin ligase MDM2. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This leads to the downregulation of BRD4-dependent gene expression, thereby inhibiting cancer cell proliferation.[1]
p53 Stabilization
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[3] In many cancers, p53 is kept inactive through its interaction with MDM2, which acts as a negative regulator by promoting its ubiquitination and subsequent proteasomal degradation. The nutlin-based component of this compound competitively binds to the p53-binding pocket of MDM2.[1][2] This disruption of the MDM2-p53 interaction prevents the degradation of p53, leading to its accumulation and stabilization in the cell.[1] Stabilized p53 can then transactivate its downstream target genes, such as the cyclin-dependent kinase inhibitor p21, to induce cell cycle arrest and apoptosis.[1]
The simultaneous degradation of an oncoprotein (BRD4) and the stabilization of a tumor suppressor (p53) by a single molecule represents a powerful therapeutic strategy.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's dual action and a typical experimental workflow for its characterization.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p21 modulates threshold of apoptosis induced by DNA-damage and growth factor withdrawal in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Efficacy of A1874 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a novel proteolysis-targeting chimera (PROTAC) that has demonstrated significant anti-cancer activity in various in-vitro studies. As a bifunctional molecule, this compound is designed to specifically induce the degradation of the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, while simultaneously stabilizing the tumor suppressor protein p53. This dual mechanism of action offers a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the in-vitro studies of this compound, focusing on its effects on cancer cell lines, with detailed experimental protocols and a visual representation of its mechanism of action.
Quantitative Analysis of this compound In-Vitro Activity
The anti-cancer effects of this compound have been quantified in several cancer cell lines. The data below summarizes key metrics of its potency and efficacy.
| Parameter | Value | Cell Line(s) | Notes |
| BRD4 Degradation (DC50) | 32 nM | HCT116 | The half-maximal degradation concentration (DC50) indicates the potency of this compound in inducing BRD4 degradation[1][2]. |
| Maximum BRD4 Degradation (Dmax) | 98% | HCT116 | Represents the maximum percentage of BRD4 protein degradation achieved with this compound treatment[1][3][4]. |
| Cell Viability Reduction | 97% | HCT116 (colorectal cancer) | Percentage decrease in cell viability upon treatment with this compound[3][4]. |
| 98% | A375 (melanoma) | Demonstrates high efficacy in a different cancer type[3][4]. | |
| 70% | Daudi (Burkitt's lymphoma) | Shows activity in hematological malignancies[4]. | |
| 95% | MOLM-13 (acute myeloid leukemia) | Indicates potent effects in another leukemia cell line[4]. |
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound operates as a PROTAC, hijacking the cell's natural protein disposal system to eliminate BRD4. It is a "nutlin-based" PROTAC, meaning it utilizes a ligand for the E3 ubiquitin ligase MDM2[1][2]. The mechanism involves the formation of a ternary complex between this compound, BRD4, and MDM2. This proximity induces the ubiquitination of BRD4 by MDM2, marking it for degradation by the proteasome.
Simultaneously, the MDM2 ligand component of this compound inhibits the interaction between MDM2 and its natural substrate, the tumor suppressor p53. This leads to the stabilization and accumulation of p53, which in turn activates downstream targets like p21, a potent cell cycle inhibitor[1][2][5]. The degradation of BRD4 also leads to the downregulation of the oncoprotein c-Myc, a key driver of cell proliferation[1][2][5].
Signaling Pathway of this compound
Caption: this compound mechanism of action leading to BRD4 degradation and p53 stabilization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key in-vitro experiments performed with this compound, based on standard laboratory practices.
Cell Culture
-
Cell Lines: HCT116 (human colorectal carcinoma) and A375 (human malignant melanoma) cells are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 24-72 hours. Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting
Western blotting is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, p53, c-Myc, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow for In-Vitro this compound Evaluation
Caption: A generalized workflow for the in-vitro evaluation of this compound in cancer cell lines.
Conclusion
The in-vitro data strongly support the potential of this compound as a potent anti-cancer agent. Its dual mechanism of targeting BRD4 for degradation and stabilizing p53 results in significant inhibition of cancer cell viability across multiple cell lines. The provided protocols and diagrams serve as a technical resource for researchers aiming to further investigate the therapeutic potential of this compound and similar PROTAC molecules. Further studies are warranted to explore its efficacy and safety in pre-clinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. broadpharm.com [broadpharm.com]
- 3. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Action Mechanism of A1874: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
A1874 is a Proteolysis Targeting Chimera (PROTAC) that has emerged as a promising anti-cancer agent. Its unique dual mechanism of action, involving the degradation of Bromodomain-containing protein 4 (BRD4) and the stabilization of the tumor suppressor protein p53, results in a synergistic anti-proliferative effect in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Introduction to this compound: A Novel BRD4-Degrading PROTAC
This compound is a heterobifunctional small molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate BRD4.[1][2] It consists of a ligand that binds to BRD4 and another ligand that recruits the E3 ubiquitin ligase MDM2.[1][2] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of BRD4.[1]
What sets this compound apart is its dual functionality. The recruitment of MDM2, a negative regulator of p53, leads to the stabilization and activation of p53 in cancer cells with wild-type TP53.[1] This concomitant degradation of an oncoprotein (BRD4) and stabilization of a tumor suppressor (p53) results in a potent and synergistic anti-cancer activity.[1]
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The primary mechanism of this compound involves the formation of a ternary complex between BRD4, this compound, and the MDM2 E3 ligase. This proximity induces the transfer of ubiquitin molecules to BRD4, marking it for degradation by the 26S proteasome.
Simultaneously, by engaging MDM2, this compound prevents the MDM2-mediated ubiquitination and degradation of p53.[1] This leads to an accumulation of p53, which can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and apoptosis.[3][4]
Caption: this compound's dual mechanism of action.
Impact on Gene Expression
The degradation of BRD4 and stabilization of p53 by this compound lead to significant alterations in the transcriptional landscape of cancer cells.
Downregulation of BRD4-Dependent Oncogenes
BRD4 is a key transcriptional coactivator that plays a critical role in the expression of many oncogenes, including c-Myc, Bcl-2, and cyclin D1. By degrading BRD4, this compound effectively silences the expression of these critical drivers of cancer cell proliferation and survival.
Upregulation of p53 Target Genes
The stabilization of p53 leads to the transcriptional activation of its target genes, which are involved in cell cycle arrest and apoptosis. A notable example is the induction of p21CIP1/WAF1, a cyclin-dependent kinase inhibitor that halts cell cycle progression.[2]
Table 1: Summary of this compound's Effect on Key Gene Expression
| Gene | Effect of this compound | Function | Reference |
| BRD4 | Degradation | Transcriptional Coactivator | [1][2] |
| c-Myc | Downregulation | Cell Proliferation, Metabolism | [2] |
| Bcl-2 | Downregulation | Anti-apoptotic | |
| Cyclin D1 | Downregulation | Cell Cycle Progression | |
| p53 | Stabilization | Tumor Suppressor | [1][2] |
| p21 | Upregulation | Cell Cycle Arrest | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound on gene expression.
Cell Culture
HCT116 human colorectal carcinoma cells are a commonly used model to study the effects of this compound.[1][2]
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]
-
Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, neutralized with complete growth medium, and re-plated at a suitable density.[5][6]
Caption: HCT116 cell culture workflow.
Western Blotting
Western blotting is employed to analyze the protein levels of BRD4, p53, c-Myc, Bcl-2, and Cyclin D1 following this compound treatment.
-
Cell Lysis: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Table 2: Antibodies for Western Blotting
| Target Protein | Primary Antibody | Dilution |
| BRD4 | Rabbit anti-BRD4 | 1:1000 |
| p53 | Mouse anti-p53 | 1:1000 |
| c-Myc | Rabbit anti-c-Myc | 1:1000 |
| Bcl-2 | Rabbit anti-Bcl-2 | 1:1000 |
| Cyclin D1 | Rabbit anti-Cyclin D1 | 1:1000 |
| β-actin | Mouse anti-β-actin | 1:5000 |
Signaling Pathways
The dual action of this compound impacts two critical signaling pathways in cancer: the BRD4-regulated transcriptional pathway and the p53 tumor suppressor pathway.
Caption: this compound's impact on BRD4 and p53 pathways.
Conclusion
This compound represents a novel and effective strategy for targeting cancer by simultaneously degrading the oncoprotein BRD4 and stabilizing the tumor suppressor p53. This dual mechanism leads to a profound alteration of the gene expression landscape within cancer cells, suppressing pro-proliferative and anti-apoptotic genes while activating cell cycle arrest and apoptotic pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and similar PROTAC-based therapies. Further research, including global transcriptomic and proteomic analyses, will continue to illuminate the full spectrum of this compound's effects on gene expression and cellular signaling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer | Springer Nature Experiments [experiments.springernature.com]
- 3. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Mapping of Estrogen Receptor-Chromatin Interactions in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of A1874
For Researchers, Scientists, and Drug Development Professionals
Abstract
A1874 is a novel heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the bromodomain and extraterminal (BET) protein BRD4, a key regulator of oncogene transcription. Uniquely, this compound utilizes a nutlin-based ligand to engage the E3 ubiquitin ligase MDM2, which not only facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 but also leads to the stabilization of the tumor suppressor protein p53. This dual mechanism of action—simultaneously eliminating an oncoprotein and activating a tumor suppressor—positions this compound as a promising therapeutic candidate for various malignancies. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental protocols, and a visualization of its mechanism of action.
Pharmacodynamics
The pharmacodynamic effects of this compound have been primarily characterized by its ability to induce the degradation of BRD4 and stabilize p53, leading to downstream anti-proliferative and pro-apoptotic effects in cancer cells.
In Vitro Potency and Efficacy
In vitro studies have demonstrated the potent and efficacious degradation of BRD4 by this compound in various cancer cell lines. Key pharmacodynamic parameters are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | HCT116 | 32 nM | [1][2] |
| Dmax (Maximum Degradation) | HCT116 | 98% | [1][3] |
Experimental Protocol: Western Blot for BRD4 and p53 Levels
A detailed protocol for assessing the in vitro pharmacodynamics of this compound through Western blotting is as follows:
-
Cell Culture and Treatment: Human colorectal carcinoma HCT116 cells are cultured in an appropriate medium. For dose-response experiments, cells are treated with increasing concentrations of this compound (e.g., 0-10 µM) for a specified duration, typically 24 hours.[1] A vehicle control (e.g., 0.1% DMSO) is included in all experiments.[1]
-
Cell Lysis: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for BRD4, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of BRD4 and p53 are normalized to the loading control to determine the relative protein expression.
Downstream Cellular Effects
The degradation of BRD4 and stabilization of p53 by this compound trigger a cascade of downstream cellular events that contribute to its anti-cancer activity.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to BRD4 degradation and p53 stabilization.
Experimental Workflow for In Vitro Pharmacodynamic Studies
Caption: Workflow for characterizing the in vitro pharmacodynamics of this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a human colon cancer xenograft model in immunodeficient mice.[4]
| Parameter | Model | Dosing | Outcome | Reference |
| Tumor Growth Inhibition | HCT116 Xenograft | 20 mg/kg, oral, daily | Significant inhibition of tumor growth | [4] |
Experimental Protocol: In Vivo Xenograft Study
A general protocol for assessing the in vivo efficacy of this compound is as follows:
-
Animal Model: Severe combined immunodeficient (SCID) mice are commonly used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., HCT116) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 20 mg/kg daily).[4] The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot to confirm target engagement).
Pharmacokinetics
Detailed pharmacokinetic studies for this compound are not extensively available in the public domain. The primary information comes from the in vivo efficacy studies, which indicate oral bioavailability.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific ADME parameters such as Cmax, Tmax, AUC, half-life, and bioavailability have not been reported in the reviewed literature. The oral administration in the xenograft model suggests that this compound has sufficient oral absorption to achieve therapeutic concentrations in vivo.[4] Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Caspase Activity Assay
-
Cell Treatment and Lysis: Cells are treated with this compound or vehicle control. After treatment, cells are lysed to release cellular contents.
-
Caspase Substrate Addition: A luminogenic or fluorogenic substrate specific for caspases (e.g., caspase-3/7) is added to the cell lysates.
-
Signal Measurement: The luminescence or fluorescence is measured using a plate reader. The signal intensity is proportional to the caspase activity.
Cell Migration and Invasion Assay (Transwell Assay)
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with a basement membrane extract (e.g., Matrigel). For migration assays, the chamber is uncoated.
-
Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum). This compound can be added to the upper and/or lower chambers to assess its effect on migration and invasion.
-
Incubation: The plate is incubated for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Cell Staining and Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Conclusion
This compound is a potent and efficacious BRD4-degrading PROTAC with a unique dual mechanism of action that also involves the stabilization of p53. Its ability to induce robust anti-proliferative and pro-apoptotic effects in cancer cells, coupled with its demonstrated in vivo anti-tumor activity upon oral administration, underscores its potential as a novel cancer therapeutic. While the currently available data provides a strong foundation for its pharmacodynamic profile, further in-depth pharmacokinetic studies are warranted to fully elucidate its ADME properties and to guide its clinical development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other similar PROTAC molecules.
References
A1874 as a Chemical Probe for BRD4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a potent and specific chemical probe for the study of Bromodomain-containing protein 4 (BRD4). It operates through the Proteolysis Targeting Chimera (PROTAC) technology, offering a powerful tool for inducing the degradation of BRD4, rather than simply inhibiting its function. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.
This compound is a heterobifunctional molecule composed of a ligand for BRD4, based on the well-characterized BET inhibitor JQ1, and a ligand for the E3 ubiquitin ligase MDM2, derived from the nutlin class of small molecules.[1][2] This dual-binding capacity allows this compound to recruit MDM2 to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome.[3][4] This targeted protein degradation offers several advantages over traditional inhibition, including the potential for more profound and sustained downstream effects and the ability to overcome resistance mechanisms associated with inhibitor-based approaches.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound's activity against BRD4.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50) | HCT116 | 32 nM | [5] |
| Dmax (Maximum Degradation) | HCT116 | 98% | [1] |
| Time to Near-Maximum Knockdown | HCT116 | 24 hours | [5] |
Note: Specific binding affinity values (Kd) for this compound to BRD4 and MDM2 are not publicly available in the reviewed literature. The provided data reflects the functional cellular potency of this compound in inducing BRD4 degradation.
Mechanism of Action and Signaling Pathway
This compound induces the degradation of BRD4 through the ubiquitin-proteasome system. The process begins with the formation of a ternary complex between BRD4, this compound, and the MDM2 E3 ubiquitin ligase. This proximity, induced by this compound, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
The degradation of BRD4 leads to significant downstream effects. BRD4 is a key transcriptional co-activator, and its removal from chromatin results in the suppression of target genes, most notably the proto-oncogene c-Myc.[2] Furthermore, the nutlin-based component of this compound inhibits the interaction between MDM2 and the tumor suppressor p53, leading to the stabilization and activation of p53.[1][2] This dual mechanism of c-Myc suppression and p53 activation contributes to the potent anti-proliferative effects of this compound in cancer cells.
Experimental Protocols
BRD4 Degradation Assay via Western Blot
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HCT116)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-p53, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of BRD4 degradation.
-
Target Engagement Assessment using NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to measure the engagement of this compound with BRD4 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-BRD4 fusion protein
-
NanoBRET™ tracer for BRD4
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
FuGENE® HD Transfection Reagent
-
White, 96-well assay plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRD4 expression vector.
-
Cell Seeding: Plate the transfected cells into 96-well plates.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Add the BRD4 tracer to the cells, followed by the addition of the this compound dilutions.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor.
-
Measure the BRET signal using a luminometer equipped with appropriate filters for donor and acceptor emission.
-
-
Data Analysis: Calculate the BRET ratio and plot against the concentration of this compound to determine the IC50 for target engagement.
Selectivity Profile
While the JQ1 component of this compound is known to be a pan-BET inhibitor, binding to BRD2, BRD3, and BRD4, the selectivity profile of the final this compound PROTAC molecule has not been extensively detailed in the public literature. PROTAC selectivity is not solely determined by the binding affinity of the warhead but is also influenced by the formation of a productive ternary complex with the E3 ligase and the target protein. Further studies are required to fully elucidate the selectivity of this compound across the BET family and the broader bromodomain-containing proteome.
Conclusion
This compound is a valuable chemical probe for inducing the degradation of BRD4. Its dual mechanism of action, involving both the degradation of a key oncogenic driver and the stabilization of a tumor suppressor, makes it a powerful tool for cancer research. The provided data and protocols should serve as a comprehensive resource for scientists wishing to utilize this compound to explore the function of BRD4 and the therapeutic potential of targeted protein degradation.
References
- 1. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Sigma-Aldrich [merckmillipore.com]
- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. mesoscale.com [mesoscale.com]
- 5. medchemexpress.com [medchemexpress.com]
A1874: A Dual-Action PROTAC Revolutionizing Targeted Protein Degradation in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address previously "undruggable" targets. Within this landscape, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A1874, a novel nutlin-based PROTAC, represents a significant advancement in this field. It is a heterobifunctional molecule designed to induce the degradation of the epigenetic reader protein BRD4 by recruiting the MDM2 E3 ubiquitin ligase. What sets this compound apart is its dual mechanism of action: alongside potent BRD4 degradation, it simultaneously stabilizes the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of its operational framework.
Core Mechanism of Action
This compound is comprised of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand for the target protein, Bromodomain-containing protein 4 (BRD4). By simultaneously binding to both BRD4 and MDM2, this compound forms a ternary complex that brings the E3 ligase in close proximity to BRD4. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.
The nutlin-based ligand in this compound also competitively inhibits the interaction between MDM2 and p53. This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53, leading to its stabilization and accumulation. Activated p53 can then initiate downstream signaling cascades that promote cell cycle arrest and apoptosis. This dual functionality of BRD4 degradation and p53 stabilization results in a powerful, synergistic anti-cancer effect.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its efficacy and potency across different experimental settings.
Table 1: In Vitro Degradation Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (BRD4 Degradation) | HCT116 | 32 nM | [1][2][3] |
| Dmax (BRD4 Degradation) | HCT116 | 98% | [1][2] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | p53 Status | Concentration | % Decrease in Viability | Reference |
| HCT116 (Colon Cancer) | Wild-type | Not Specified | 97% | [4] |
| A375 (Melanoma) | Wild-type | Not Specified | 98% | [4] |
| Daudi (Burkitt's Lymphoma) | Mutant | Not Specified | 70% | [4] |
| MOLM-13 (AML) | Wild-type | Not Specified | 95% | [4] |
Table 3: Downstream Signaling Effects of this compound in HCT116 Cells
| Downstream Target | Effect | Concentration | % Change | Reference |
| c-Myc | Expression Reduced | Not Specified | 85% | [4] |
| p21CIP1/WAF1 | Expression Induced | 250 nM | Significant Induction | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.
Western Blotting for BRD4 Degradation and p53 Stabilization
This protocol describes the detection of protein levels by immunoblotting following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 24 hours. A DMSO control should be included.
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, p53, c-Myc, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an appropriate imaging system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay
This protocol outlines the procedure for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Seed cancer cells (e.g., HCT116, A375) in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
-
Viability Assessment:
-
After the incubation period, add a cell viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the dose-response curves and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
-
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of colon cancer.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Subcutaneously inject a suspension of human colon cancer cells (e.g., HCT116) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., orally) or vehicle control to the respective groups at a predetermined dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight periodically throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target protein levels, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves and compare the tumor volumes and weights between the treatment and control groups to assess the anti-tumor efficacy of this compound.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound, a typical experimental workflow for its characterization, and the logical relationship of its dual-action mechanism.
Caption: Signaling pathway of this compound illustrating its dual mechanism of action.
Caption: Experimental workflow for the characterization of this compound.
Caption: Logical relationship of this compound's dual-action mechanism.
Conclusion
This compound stands out as a highly effective PROTAC with a unique dual mechanism of action that not only degrades the oncoprotein BRD4 but also stabilizes the tumor suppressor p53. The synergistic anti-proliferative effects observed in preclinical models, particularly in cancer cells with wild-type p53, highlight its potential as a promising therapeutic agent. The comprehensive data and methodologies presented in this technical guide provide a solid foundation for further research and development of this compound and other dual-acting protein degraders. As the field of targeted protein degradation continues to evolve, the innovative approach embodied by this compound will undoubtedly pave the way for novel and more effective cancer therapies.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for A1874 in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. In HCT116 human colorectal carcinoma cells, this compound exhibits significant anti-cancer activity through a dual mechanism of action. It not only degrades BRD4, leading to the downregulation of oncogenes like c-Myc, but also exerts BRD4-independent effects by stabilizing the tumor suppressor p53 and inducing reactive oxygen species (ROS) production.[1] These actions collectively inhibit cell viability and proliferation while promoting apoptosis, making this compound a promising therapeutic agent for colorectal cancer.
Data Presentation
The following tables summarize the quantitative effects of this compound on HCT116 cells based on published research.
| Parameter | Value | Cell Line | Reference |
| BRD4 Degradation (DC₅₀) | 32 nM | HCT116 | [2] |
| Maximum BRD4 Degradation (Dₘₐₓ) | 98% | HCT116 | [2] |
Table 1: Potency of this compound in Degrading BRD4 in HCT116 cells.
| Treatment Concentration | Effect on Protein Levels | Cell Line | Reference |
| 100 nM this compound (24 hours) | Near-maximum knockdown of BRD4 | HCT116 | [2] |
| This compound (dose-dependent) | Increased p53 levels | HCT116 | [2] |
| This compound | Significant reduction in c-Myc expression (85%) | HCT116 | [2] |
| This compound | Downregulation of Bcl-2 and Cyclin D1 | HCT116 | [1] |
Table 2: Effect of this compound on Key Protein Expression in HCT116 Cells.
| Experiment | Observation | Cell Line | Reference |
| Cell Viability | Potent inhibition of cell viability and proliferation | HCT116 | [1] |
| Apoptosis | Induction of caspase activation and apoptosis | HCT116 | [1] |
| ROS Production | Increased production of reactive oxygen species | HCT116 | [1] |
Table 3: Cellular Effects of this compound on HCT116 Cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in HCT116 cells.
Caption: this compound dual mechanism of action in HCT116 cells.
Caption: General workflow for evaluating this compound in HCT116 cells.
Experimental Protocols
HCT116 Cell Culture
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
6-well, 12-well, and 96-well plates
Protocol:
-
Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency. a. Aspirate the medium and wash the cells once with PBS. b. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. c. Neutralize trypsin with 4-5 mL of complete growth medium. d. Centrifuge the cell suspension at 1000 rpm for 5 minutes. e. Resuspend the cell pellet in fresh medium and plate at the desired density.
Cell Viability (MTT) Assay
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-Bcl-2, anti-Cyclin D1, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Reactive Oxygen Species (ROS) Detection
Materials:
-
HCT116 cells
-
6-well plates or black-walled, clear-bottom 96-well plates
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or similar ROS-sensitive dye
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Seed HCT116 cells and treat with this compound.
-
Towards the end of the treatment period, load the cells with DCFDA (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence plate reader.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
References
Application Notes and Protocols for A1874 in a Colon Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of A1874, a proteolysis-targeting chimera (PROTAC) that degrades Bromodomain-containing protein 4 (BRD4), in preclinical colon cancer xenograft models. This document outlines the mechanism of action of this compound, detailed protocols for establishing and utilizing colon cancer xenografts, and methods for evaluating the anti-tumor efficacy of the compound.
Mechanism of Action
This compound is a heterobifunctional molecule that induces the degradation of BRD4 through the ubiquitin-proteasome system.[1][2][3][4] It achieves this by simultaneously binding to BRD4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3] The degradation of BRD4, a key epigenetic reader, results in the downregulation of its target genes, including the oncogene c-Myc, as well as Bcl-2 and cyclin D1, which are critical for cancer cell proliferation and survival.[1][2][4]
Furthermore, this compound exhibits a dual mechanism of action by also inducing the stabilization of the tumor suppressor protein p53.[1][2][4][5][6] This multifaceted activity, combining BRD4 degradation with p53 stabilization, contributes to its potent anti-tumor effects in colon cancer cells, which include the induction of apoptosis and cell cycle arrest.[1][2][4] Studies have shown that this compound can inhibit the growth of colon cancer cells both in vitro and in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound in the context of colon cancer.
Table 1: In Vitro Activity of this compound in Colon Cancer Cell Lines
| Cell Line | Assay | Metric | Value | Reference |
| HCT116 | Viability | % Decrease | 97% | [7] |
| HCT116 | BRD4 Degradation | Dmax | 98% | [7] |
| HCT116 | BRD4 Degradation | DC50 | 32 nM | [5][6] |
| pCan1 | Cell Death | Fold Increase | Dose-dependent | [4] |
| pCan1 | Caspase-3/9 Activity | Fold Increase | Significant at 100 nM | [4] |
Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
| Cell Line | Mouse Strain | Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
| pCan1 | SCID | Subcutaneous | 20 mg/kg this compound | Oral, daily for 21 days | Potent inhibition of tumor growth | [1][4] |
| pCan1 | SCID | Subcutaneous | Vehicle | Oral, daily for 21 days | Continued tumor growth | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in colon cancer cells and a typical experimental workflow for evaluating its efficacy in a xenograft model.
Caption: Proposed signaling pathway of this compound in colon cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTACs in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BRD4 Degradation by A1874
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for analyzing the degradation of Bromodomain-containing protein 4 (BRD4) induced by the PROTAC (Proteolysis Targeting Chimera) A1874 using Western blot analysis. This compound is a nutlin-based BRD4-degrading PROTAC that recruits the E3 ubiquitin ligase MDM2 to target BRD4 for proteasomal degradation.[1][2] This dual-function molecule not only degrades BRD4 but also stabilizes the tumor suppressor p53, offering a synergistic anti-proliferative effect in cancer cells with wild-type p53.[3][4]
Data Presentation
This compound-Induced BRD4 Degradation in HCT116 Cells
The following table summarizes the quantitative data on the efficacy of this compound in inducing BRD4 degradation in human colon cancer HCT116 cells.
| Parameter | Value | Cell Line | Treatment Conditions | Reference |
| DC50 | 32 nM | HCT116 | 24 hours | [1][2] |
| Dmax | 98% | HCT116 | 100 nM, 24 hours | [1][3] |
| Near-Maximum Knockdown | 100 nM | HCT116 | 24 hours | [1][2] |
Downstream Effects of this compound Treatment in HCT116 Cells
This compound-mediated degradation of BRD4 leads to downstream effects on key oncogenic proteins.
| Downstream Target | Effect | Concentration of this compound | Cell Line | Reference |
| c-Myc | 85% reduction | Not specified | HCT116 | [2][3] |
| p53 | Dose-dependent stabilization | 0-10 µM | HCT116 | [1][2] |
| p21CIP1/WAF1 | Significant induction | 250 nM | HCT116 | [2] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound-induced BRD4 degradation and p53 stabilization.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of BRD4 degradation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HCT116 (human colon carcinoma) cells are recommended as they have been shown to be responsive to this compound.[1][3][5] Other cancer cell lines with wild-type p53 can also be used.[3]
-
Culture Conditions: Culture cells in an appropriate medium (e.g., RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well or 12-well plates to achieve 70-80% confluency at the time of treatment. For a 12-well plate, 0.4 million cells per well can be seeded.[6]
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0-10 µM).[1] A vehicle control (DMSO) should always be included.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration. A 24-hour incubation period has been shown to be effective for inducing BRD4 degradation.[1][2]
Western Blot Protocol for BRD4 Degradation
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer or a urea-based lysis buffer (50 mM Tris-HCl pH 7.4, 120 mM NaCl, 1 mM EDTA, 1% NP-40, 6 M urea) supplemented with protease and phosphatase inhibitors.[6][7]
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Denature 10-20 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a NuPAGE 3–8% Tris-acetate gel or a standard SDS-polyacrylamide gel.[6]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
Antibody Incubation:
-
Primary Antibody: Incubate the membrane with a primary antibody specific for BRD4 (e.g., Cell Signaling Technology #12183, which recognizes the long isoform) diluted in blocking buffer (e.g., 1:1,000 to 1:3,000) overnight at 4°C or for 1-2 hours at room temperature.[6][9]
-
Wash the membrane three times with TBS-T for 5-10 minutes each.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (e.g., 1:5,000 to 1:10,000) for 1 hour at room temperature.[6][7]
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the BRD4 band to the corresponding loading control band.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 7. 2.8. Western blot analysis [bio-protocol.org]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for A1874-Induced Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a novel Proteolysis Targeting Chimera (PROTAC) that has demonstrated potent anti-cancer activity by inducing apoptosis in various cancer cell lines.[1][2][3] As a heterobifunctional molecule, this compound is designed to simultaneously bind to the target protein, Bromodomain-containing protein 4 (BRD4), and an E3 ubiquitin ligase, Mouse double minute 2 homolog (MDM2).[4][5] This dual-action mechanism leads to the ubiquitination and subsequent proteasomal degradation of BRD4, a key regulator of oncogene expression, and the stabilization of the tumor suppressor protein p53.[1][4][6] The cumulative effect is the induction of apoptosis, making this compound a promising candidate for cancer therapy.[1][2]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for key experiments to evaluate its apoptotic effects in cancer cells.
Mechanism of Action
This compound induces apoptosis through a coordinated, dual mechanism of action:
-
BRD4 Degradation: this compound recruits the E3 ligase MDM2 to BRD4, leading to its ubiquitination and degradation by the proteasome.[4][5] The degradation of BRD4 results in the downregulation of key oncogenes that are dependent on BRD4 for their expression, including c-Myc, Bcl-2, and Cyclin D1.[1][2] The reduction of these pro-survival and cell cycle-promoting proteins pushes the cancer cell towards apoptosis.
-
p53 Stabilization: The MDM2-binding moiety of this compound, based on a nutlin derivative, inhibits the interaction between MDM2 and the tumor suppressor p53.[6][7] This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to its stabilization and accumulation in cells with wild-type p53.[1][2][6] Elevated p53 levels trigger the transcription of pro-apoptotic genes, further contributing to the induction of apoptosis.[1][2]
In addition to these primary mechanisms, this compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to its cytotoxic effects.[1][2]
Signaling Pathway
The signaling cascade initiated by this compound culminates in the activation of the intrinsic apoptotic pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (nM) | % Decrease in Viability | Reference |
| HCT116 | Colon Cancer | Not specified | 97% | [6] |
| A375 | Melanoma | Not specified | 98% | [6] |
| Daudi | Burkitt's Lymphoma | Not specified | 70% | |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | 95% | |
| p53 WT Breast Cancer | Breast Cancer | Nanomolar range | Not specified | [4] |
| p53 Mutant Breast Cancer | Breast Cancer | Micromolar range | Not specified | [4] |
| CT26 | Colon Carcinoma | Not specified | 52% (at 20 µM) | [3] |
Table 2: Effect of this compound on Protein Levels
| Cell Line | Target Protein | Effect | Concentration | Duration | % Change | Reference |
| HCT116 | BRD4 | Degradation | 100 nM | 24 hours | ~98% degradation | [5][7] |
| HCT116 | c-Myc | Downregulation | Not specified | Not specified | 85% reduction | [6][7] |
| HCT116 | p53 | Stabilization | Dose-dependent | 24 hours | Increase | [5][7] |
| Colon Cancer Cells | BRD4 | Degradation | 100 nM | Not specified | Significant | [1][2] |
| Colon Cancer Cells | c-Myc | Downregulation | 100 nM | Not specified | Significant | [1][2] |
| Colon Cancer Cells | Bcl-2 | Downregulation | 100 nM | Not specified | Significant | [1][2] |
| Colon Cancer Cells | Cyclin D1 | Downregulation | 100 nM | Not specified | Significant | [1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Protein Degradation and Expression
This protocol is to assess the levels of BRD4, p53, c-Myc, Bcl-2, and Cyclin D1.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-BRD4, anti-p53, anti-c-Myc, anti-Bcl-2, anti-Cyclin D1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (β-actin or GAPDH).
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Cancer cell line of interest
-
96-well white or black plates
-
This compound (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer or fluorometer
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound or vehicle control for the desired time.
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection Assay
This protocol is for measuring the intracellular levels of ROS.
Materials:
-
Cancer cell line of interest
-
96-well black, clear-bottom plates
-
This compound (dissolved in DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash the cells once with HBSS.
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader.
-
Alternatively, detach the cells and analyze them by flow cytometry.
-
Express ROS levels as a fold change relative to the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on BRD4 and sensitive to p53 activation. Its dual mechanism of action provides a potent and synergistic approach to inducing apoptosis in cancer cells. The protocols outlined above provide a framework for researchers to investigate and quantify the anti-cancer effects of this compound in various preclinical models. Careful optimization of these protocols for specific cell lines and experimental conditions is recommended for obtaining robust and reproducible data.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. youtube.com [youtube.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: A1874 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of A1874, a potent BRD4-degrading PROTAC, when used in combination with conventional chemotherapy agents. The information presented herein is intended to guide researchers in designing and executing experiments to explore the synergistic anti-cancer effects of these combination therapies.
Introduction to this compound
This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2] It accomplishes this by simultaneously binding to BRD4 and the E3 ubiquitin ligase MDM2, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[3][4] This degradation of BRD4 leads to the downregulation of key oncogenes such as c-Myc.[4] Uniquely, as a nutlin-based PROTAC, this compound also inhibits the MDM2-p53 interaction, leading to the stabilization and activation of the tumor suppressor p53.[5] This dual mechanism of action makes this compound a promising candidate for cancer therapy, particularly in p53 wild-type cancers.[6]
Rationale for Combination Therapy
The combination of this compound with traditional chemotherapy agents is predicated on the principle of synergistic cytotoxicity. While many chemotherapy drugs induce DNA damage, cancer cells can often develop resistance mechanisms to survive this damage. By degrading BRD4, this compound can inhibit the expression of proteins involved in DNA repair and cell survival pathways. Furthermore, the stabilization of p53 by this compound can enhance the apoptotic response to chemotherapy-induced DNA damage. This multi-pronged attack on cancer cells is expected to lead to enhanced therapeutic efficacy and potentially overcome chemoresistance.
While direct studies on the combination of this compound with chemotherapy are limited, research on other BRD4-targeting PROTACs, such as MZ1 and dBET57, has demonstrated significant synergistic activity with various chemotherapeutic agents in cancer cell lines.[2] These findings provide a strong rationale for investigating similar combinations with this compound.
Quantitative Data Summary
The following tables summarize the synergistic effects of BRD4-targeting PROTACs (MZ1 and dBET57) in combination with various chemotherapy agents in osteosarcoma cell lines.[2] This data is presented as a representative example of the potential for synergy when combining a BRD4 PROTAC with chemotherapy. Similar studies are warranted to determine the specific synergistic interactions of this compound.
Table 1: Synergistic Activity of BRD4 PROTACs with Doxorubicin in Osteosarcoma Cell Lines [2]
| Cell Line | BRD4 PROTAC | Chemotherapy Agent | Combination Index (CI) | Synergy Level |
| HOS | MZ1 | Doxorubicin | < 1 | Synergistic |
| HOS | dBET57 | Doxorubicin | < 1 | Synergistic |
| Saos-2 | MZ1 | Doxorubicin | < 1 | Synergistic |
| Saos-2 | dBET57 | Doxorubicin | < 1 | Synergistic |
| MG-63 | MZ1 | Doxorubicin | < 1 | Synergistic |
| MG-63 | dBET57 | Doxorubicin | < 1 | Synergistic |
Table 2: Synergistic Activity of BRD4 PROTACs with Cisplatin in Osteosarcoma Cell Lines [2]
| Cell Line | BRD4 PROTAC | Chemotherapy Agent | Combination Index (CI) | Synergy Level |
| HOS | MZ1 | Cisplatin | < 1 | Synergistic |
| HOS | dBET57 | Cisplatin | < 1 | Synergistic |
| Saos-2 | MZ1 | Cisplatin | < 1 | Synergistic |
| Saos-2 | dBET57 | Cisplatin | < 1 | Synergistic |
| MG-63 | MZ1 | Cisplatin | < 1 | Synergistic |
| MG-63 | dBET57 | Cisplatin | < 1 | Synergistic |
Table 3: Synergistic Activity of BRD4 PROTACs with Gemcitabine in Osteosarcoma Cell Lines [2]
| Cell Line | BRD4 PROTAC | Chemotherapy Agent | Combination Index (CI) | Synergy Level |
| HOS | MZ1 | Gemcitabine | > 1 | No Synergy |
| HOS | dBET57 | Gemcitabine | > 1 | No Synergy |
| Saos-2 | MZ1 | Gemcitabine | < 1 | Synergistic |
| Saos-2 | dBET57 | Gemcitabine | < 1 | Synergistic |
| MG-63 | MZ1 | Gemcitabine | < 1 | Synergistic |
| MG-63 | dBET57 | Gemcitabine | < 1 | Synergistic |
Note: A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Cisplatin, Paclitaxel; stock solution in appropriate solvent)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3][4]
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with this compound alone, the chemotherapy agent alone, or the combination of both at various concentrations. Include a vehicle control (DMSO or other solvent).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the induction of apoptosis by assessing the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate as described in the cell viability assay protocol.
-
Treat cells with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the number of viable cells (can be determined from a parallel cell viability assay) to determine the specific caspase activity.
Western Blot Analysis
This protocol is for assessing the protein levels of BRD4, p53, and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
Materials:
-
Cancer cell lines
-
This compound
-
Chemotherapy agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-p53, anti-cleaved PARP, anti-cleaved Caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for the desired time points (e.g., 24, 48 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol outlines the steps to evaluate the efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[6][7]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomize the mice into four groups: Vehicle control, this compound alone, chemotherapy agent alone, and this compound + chemotherapy agent.
-
Administer the treatments as per the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (length × width²) / 2.[6][8]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: this compound's dual mechanism and synergy with chemotherapy.
Caption: Experimental workflow for combination studies.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo mouse xenograft tumor model [bio-protocol.org]
- 7. In vivo tumor xenograft study [bio-protocol.org]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Note: Identifying Genetic Determinants of Sensitivity to the BRD4 Degrader A1874 using Genome-wide CRISPR-Cas9 Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
A1874 is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4.[1][2][3] By recruiting an E3 ubiquitin ligase, this compound targets BRD4 for ubiquitination and subsequent proteasomal degradation, leading to the downregulation of key oncogenes such as c-Myc.[1][2] Additionally, this compound has been shown to stabilize the tumor suppressor p53.[1][2] This dual mechanism of action makes this compound a promising therapeutic candidate for various cancers. To identify genes and pathways that modulate cellular responses to this compound, a genome-wide CRISPR-Cas9 loss-of-function screen can be employed. This application note provides a detailed protocol for conducting such a screen to uncover genetic determinants of this compound sensitivity and resistance.
Principle of the Assay
A pooled genome-wide CRISPR-Cas9 library is introduced into a cancer cell line of interest that stably expresses Cas9 nuclease. This creates a population of cells where each cell has a single gene knocked out. The cell pool is then treated with this compound at a concentration that inhibits the growth of the majority of the cells. By comparing the representation of single-guide RNAs (sgRNAs) in the surviving cell population to the initial population, genes that, when knocked out, confer resistance or sensitivity to this compound can be identified. Genes whose sgRNAs are enriched in the surviving population are potential resistance genes, while those whose sgRNAs are depleted are potential sensitivity genes.
Signaling Pathway of this compound
Caption: this compound mediated degradation of BRD4 and its downstream effects.
Experimental Workflow
Caption: Workflow for a CRISPR-Cas9 screen with this compound treatment.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (BRD4 Degradation) | 32 nM | HCT116 | [1] |
| Dₘₐₓ (BRD4 Degradation) | >98% | HCT116 | [1] |
| IC₅₀ (Cell Viability) | ~100 nM | HCT116 (p53 WT) | [2] |
| IC₅₀ (Cell Viability) | >10 µM | HCT116 (p53 null) | [2] |
Table 2: Hypothetical CRISPR Screen Results - Top Gene Hits for this compound Resistance
| Gene | sgRNA Count (this compound) | sgRNA Count (DMSO) | Fold Enrichment | p-value |
| TP53 | 15,234 | 2,105 | 7.24 | 1.2e-8 |
| MDM2 | 12,876 | 1,988 | 6.48 | 3.5e-7 |
| Gene X | 9,543 | 1,850 | 5.16 | 1.1e-6 |
| Gene Y | 8,765 | 1,921 | 4.56 | 4.3e-6 |
Table 3: Hypothetical CRISPR Screen Results - Top Gene Hits for this compound Sensitivity
| Gene | sgRNA Count (this compound) | sgRNA Count (DMSO) | Fold Depletion | p-value |
| Gene A | 256 | 5,432 | 21.22 | 2.8e-9 |
| Gene B | 312 | 4,987 | 16.00 | 5.1e-8 |
| CUL4B | 453 | 5,110 | 11.28 | 1.9e-7 |
| DDB1 | 501 | 5,234 | 10.45 | 3.2e-7 |
Experimental Protocols
Cell Line Preparation and Lentivirus Production
-
Cell Line Maintenance: Culture a cancer cell line of interest (e.g., HCT116) in the recommended medium. For this screen, it is essential to use a cell line that stably expresses Cas9 nuclease. If a Cas9-expressing line is not available, it can be generated by lentiviral transduction with a Cas9-expressing vector followed by antibiotic selection.
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pooled human genome-wide CRISPR knockout library, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and determine the viral titer.
-
CRISPR-Cas9 Library Transduction
-
Transduction:
-
Seed the Cas9-expressing cancer cells at a density that will result in 30-50% confluency at the time of transduction.
-
Transduce the cells with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Include a non-transduced control and a control transduced with an empty vector.
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Maintain the selection until all cells in the non-transduced control plate have died.
-
This compound Drug Treatment Screen
-
Cell Plating:
-
After selection, expand the transduced cell pool.
-
Harvest a sufficient number of cells to maintain a library representation of at least 200-500 cells per sgRNA.
-
Plate the cells for the screen. Collect a cell pellet at this point to serve as the day 0 (T=0) reference sample.
-
-
This compound Treatment:
-
Allow the cells to adhere overnight.
-
Treat one set of plates with this compound at a pre-determined concentration (e.g., IC₅₀, which is approximately 100 nM for HCT116 p53 WT cells).
-
Treat a parallel set of plates with the vehicle control (e.g., DMSO).
-
Culture the cells for 10-14 days, passaging as needed and maintaining the this compound or DMSO treatment. Ensure that the cell number is maintained to preserve library complexity.
-
-
Cell Harvesting:
-
At the end of the treatment period, harvest the surviving cells from both the this compound-treated and DMSO-treated populations.
-
Genomic DNA Extraction and Sequencing
-
Genomic DNA Extraction:
-
Extract genomic DNA (gDNA) from the T=0, DMSO-treated, and this compound-treated cell pellets using a commercial kit suitable for large-scale cell pellets.
-
-
sgRNA Library Amplification:
-
Amplify the sgRNA-containing cassettes from the gDNA using a two-step PCR protocol. The first PCR amplifies the region containing the sgRNA, and the second PCR adds Illumina sequencing adapters and barcodes.
-
-
Next-Generation Sequencing (NGS):
-
Quantify and pool the PCR products.
-
Perform high-throughput sequencing on an Illumina platform to determine the representation of each sgRNA in the different samples.
-
Data Analysis
-
Read Alignment and Counting:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the reference sgRNA library and count the number of reads for each sgRNA in each sample.
-
-
Hit Identification:
-
Normalize the sgRNA counts to the total number of reads per sample.
-
Calculate the log₂ fold change (LFC) of each sgRNA in the this compound-treated sample relative to the DMSO-treated control.
-
Use statistical packages like MAGeCK to identify genes that are significantly enriched or depleted in the this compound-treated population.
-
Genes with multiple sgRNAs showing significant enrichment are considered potential resistance hits, while those with multiple depleted sgRNAs are potential sensitivity hits.
-
Hit Validation
-
Individual Gene Knockout:
-
Validate the top hits by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
-
-
Cell Viability Assays:
-
Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of this compound to confirm their resistant or sensitive phenotype.
-
-
Mechanistic Studies:
-
Investigate the mechanism by which the validated hits modulate the response to this compound using techniques such as Western blotting, co-immunoprecipitation, and gene expression analysis.
-
Conclusion
This application note provides a comprehensive framework for conducting a genome-wide CRISPR-Cas9 screen to identify genes that influence the cellular response to the BRD4 degrader this compound. The identification of such genes will not only provide valuable insights into the mechanism of action of this compound but may also reveal potential combination therapy strategies and mechanisms of drug resistance, ultimately aiding in the development of more effective cancer therapies.
References
Application Notes and Protocols for Measuring A1874 Efficacy in 3D Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their superior physiological relevance compared to traditional 2D monolayer cultures. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of in vivo tumors. Consequently, 3D cultures provide a more accurate platform for assessing the efficacy of novel therapeutic agents.
A1874 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[1][2] In addition to its primary mechanism, this compound also stabilizes the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect in cancer cells.[3] This dual mechanism of action makes this compound a promising candidate for cancer therapy.
These application notes provide detailed protocols for evaluating the efficacy of this compound in 3D cell culture models, with a focus on colon cancer cell lines. The protocols cover spheroid formation, viability and apoptosis assays, and analysis of the extracellular matrix (ECM).
This compound Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BRD4 and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4. The degradation of BRD4 leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which plays a critical role in cell proliferation and survival.[1][2] Concurrently, this compound stabilizes p53, further contributing to cell cycle arrest and apoptosis.[3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes of this compound treatment in 3D colon cancer cell culture models. The data is extrapolated from 2D cell culture studies and general knowledge of 3D model responses.
| Parameter | Assay | Cell Line | Expected Outcome with this compound Treatment | Reference |
| Cell Viability | CellTiter-Glo® 3D | HCT116, DLD-1 | Dose-dependent decrease in viability (IC50 expected to be higher than in 2D) | [1][2] |
| Apoptosis | Caspase-Glo® 3/7 3D | HCT116, DLD-1 | Dose-dependent increase in caspase activity | [1] |
| BRD4 Degradation | Western Blot / ELISA | HCT116 | >90% degradation at concentrations ≥ 100 nM | [3][4] |
| p53 Stabilization | Western Blot / ELISA | HCT116 (p53 wt) | Dose-dependent increase in p53 protein levels | [3][4] |
| c-Myc Expression | qRT-PCR / Western Blot | HCT116 | Significant downregulation | [3] |
| Spheroid Growth | Brightfield Imaging | HCT116, DLD-1 | Inhibition of spheroid growth and reduction in size | [1] |
| ECM Integrity | Second Harmonic Generation (SHG) Microscopy | Co-culture with fibroblasts | Alterations in collagen fiber organization | General Knowledge |
Experimental Protocols
3D Spheroid Formation
This protocol describes the formation of cancer cell spheroids using the liquid overlay technique in ultra-low attachment plates.
Caption: Workflow for 3D spheroid formation.
Materials:
-
Colon cancer cell lines (e.g., HCT116, DLD-1)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Centrifuge
Protocol:
-
Culture colon cancer cells in a T75 flask to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow for spheroid formation.
Cell Viability Assay (CellTiter-Glo® 3D)
This protocol measures the number of viable cells in 3D culture based on the quantification of ATP.
Materials:
-
3D spheroids in a 96-well plate
-
This compound compound
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove 100 µL of medium from each well containing a spheroid.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL from each well to an opaque-walled 96-well plate.
-
Measure luminescence using a plate reader.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This protocol measures caspase-3 and -7 activities as a marker of apoptosis.
Caption: Workflow for 3D apoptosis assay.
Materials:
-
3D spheroids treated with this compound as described in the viability assay protocol.
-
Caspase-Glo® 3/7 3D Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Treat spheroids with this compound for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
Extracellular Matrix (ECM) Analysis
This protocol provides a general workflow for analyzing changes in the ECM, particularly collagen, using Second Harmonic Generation (SHG) microscopy. This is particularly relevant for co-culture models with fibroblasts.
Materials:
-
3D spheroids (co-culture with fibroblasts recommended)
-
4% paraformaldehyde (PFA) in PBS
-
PBS
-
SHG microscope
Protocol:
-
Culture and treat spheroids as previously described.
-
Carefully remove the medium and wash the spheroids with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Image the spheroids using an SHG microscope to visualize collagen fibers.
-
Analyze images for changes in collagen density, fiber length, and alignment.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for assessing the efficacy of this compound in 3D cell culture models. By utilizing these more physiologically relevant systems, researchers can gain a deeper understanding of this compound's therapeutic potential and its effects on the tumor microenvironment. The provided diagrams and data tables serve as a guide for experimental design and interpretation of results. It is recommended to optimize parameters such as cell seeding density, drug concentration, and treatment duration for each specific cell line and 3D culture system.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing A1874 Concentration for Maximum BRD4 Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing A1874 for the targeted degradation of the BRD4 protein. Here, you will find troubleshooting advice and frequently asked questions to navigate your experimental workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce BRD4 degradation?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the BRD4 protein for degradation.[1][2][3][4][5] It functions as a bifunctional molecule: one end binds to the BRD4 protein, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome. This mechanism of action leads to the effective removal of BRD4 protein from the cell.
Q2: What is the recommended concentration range for this compound to achieve BRD4 degradation?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a concentration of 100 nM has been shown to be effective for near-maximum BRD4 knockdown in HCT116 cells.[2][3][5] In primary human colon cancer cells, concentrations between 25-500 nM significantly reduced cell viability, with 100 nM being selected for further studies due to its efficiency.[6] The reported DC50 (concentration for 50% degradation) for this compound is 32 nM.[1][2][3][4][5]
Q3: What is a typical incubation time for observing BRD4 degradation with this compound?
BRD4 degradation can be observed after treating cells with this compound for as little as 8 hours.[7] More commonly, incubation times of 20 to 24 hours are used to ensure robust degradation.[2][3][5][8] Time-course experiments are recommended to determine the optimal degradation kinetics in your specific cell model.
Q4: How can I confirm that this compound-induced loss of BRD4 is due to proteasomal degradation?
To confirm that the observed BRD4 degradation is mediated by the proteasome, you can perform a rescue experiment. This involves co-treating the cells with this compound and a proteasome inhibitor, such as bortezomib (at a concentration like 62.5 nM) or MG-132.[8][9] If this compound's effect is proteasome-dependent, the presence of the proteasome inhibitor should prevent the degradation of BRD4.
Q5: Are there any known off-target effects of this compound?
Besides inducing BRD4 degradation, this compound has been shown to increase the levels and stabilization of the p53 protein in a dose-dependent manner.[1][2][3][5][10] In some colon cancer cells, the anti-cancer activity of this compound was not solely dependent on BRD4 degradation, suggesting the existence of BRD4-independent mechanisms.[6][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or incomplete BRD4 degradation | Suboptimal this compound concentration: The concentration may be too low for your specific cell line. | Perform a dose-response experiment with this compound concentrations ranging from 10 nM to 1 µM to determine the optimal concentration for your cells. |
| Insufficient incubation time: The treatment duration may not be long enough for degradation to occur. | Conduct a time-course experiment, treating cells for various durations (e.g., 4, 8, 12, 24 hours) to identify the optimal incubation time. | |
| Poor this compound solubility or stability: The compound may have precipitated out of the solution or degraded. | Ensure proper storage of this compound stock solutions (-20°C or -80°C).[2][3] When preparing working solutions, ensure the final DMSO concentration is compatible with your cell culture and does not exceed recommended levels (typically <0.5%). | |
| Cell line resistance: The specific cell line may be resistant to this compound-mediated degradation. | Consider using a different BRD4 degrader or investigating the expression levels of the E3 ligase components recruited by this compound in your cell line. | |
| High background in Western Blot | Antibody issues: The primary or secondary antibody may have high non-specific binding. | Optimize antibody concentrations and blocking conditions. Consider trying a different primary antibody validated for Western blotting of BRD4. |
| Insufficient washing: Inadequate washing steps can lead to residual antibody binding. | Increase the number and duration of wash steps after primary and secondary antibody incubations. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell confluency, passage number, or overall cell health can affect experimental outcomes. | Maintain consistent cell culture practices, including seeding density and passage number. Regularly check for mycoplasma contamination. |
| Inaccurate pipetting: Errors in pipetting can lead to incorrect this compound concentrations. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols & Data
This compound Concentration and Treatment Times for BRD4 Degradation
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 | 100 nM | 24 hours | Near-maximum knockdown of BRD4 | [2][3][5] |
| HCT116 | 0 - 10 µM | 24 hours | Dose-dependent knockdown of BRD4 and stabilization of p53 | [1][2] |
| Primary human colon cancer cells (pCan1) | 25 - 500 nM | 48 hours | Significant reduction in cell viability | [6] |
| Primary human colon cancer cells (pCan1, pCan2) | 100 nM | Not specified | Robust degradation of BRD4 protein | [6] |
| Ovarian cancer cell lines | Sub- to low-nM | Not specified | Potent anti-proliferative effect | [11] |
Western Blot Protocol for BRD4 Degradation
A standard protocol for assessing BRD4 degradation via Western blotting is as follows:
-
Cell Seeding: Seed cells in a 12-well plate at a density of 0.4 million cells per well and allow them to adhere overnight.[8]
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound or DMSO as a vehicle control. For rescue experiments, co-treat with a proteasome inhibitor.[8]
-
Incubation: Incubate the cells for the desired duration (e.g., 8, 20, or 24 hours).[7][8]
-
Cell Lysis: After incubation, harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., urea lysis buffer).[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[12]
-
SDS-PAGE and Transfer: Resolve equal amounts of protein (e.g., 10 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with a primary antibody against BRD4. Subsequently, incubate with an appropriate secondary antibody.[8]
-
Detection: Image the blot using a suitable imaging system.[7][8]
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptual understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Mechanism of this compound-induced BRD4 degradation via the ubiquitin-proteasome system.
Caption: Step-by-step workflow for assessing BRD4 protein levels after this compound treatment.
Caption: A logical workflow for troubleshooting experiments with suboptimal BRD4 degradation.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. adooq.com [adooq.com]
- 5. This compound|BRD4-degrading PROTAC|2064292-12-0 [dcchemicals.com]
- 6. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell culture, cell treatments and western blotting for BRD4 degradation [bio-protocol.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
A1874 solubility and stability issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of A1874 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported to be at least 60 mg/mL, with some sources indicating solubility up to 150 mg/mL.[1][2] It is important to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2] For practical purposes, preparing a stock solution at a concentration of 10 mM in DMSO is a common practice.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to add the appropriate volume of high-quality, anhydrous DMSO directly to the vial containing the powdered this compound. To aid dissolution, you can gently vortex the solution and/or use sonication or gentle warming (e.g., to 37°C). Ensure the solution is clear and all particulate matter has dissolved before use.
Q4: How should I store the this compound powder and its DMSO stock solution?
A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years). The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a proteolysis-targeting chimera (PROTAC) that functions as a BRD4-degrading agent. It is a heterobifunctional molecule that brings together the E3 ubiquitin ligase MDM2 and the bromodomain-containing protein 4 (BRD4). This proximity leads to the ubiquitination and subsequent proteasomal degradation of BRD4. Additionally, as a nutlin-based PROTAC, this compound also inhibits the MDM2-p53 interaction, leading to the stabilization of the tumor suppressor protein p53.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality. The presence of water in DMSO can significantly decrease the solubility of this compound.
-
Solution: Use fresh, anhydrous, high-quality DMSO.
-
-
Possible Cause 2: Insufficient agitation or temperature. The compound may require more energy to fully dissolve.
-
Solution: Gently vortex the solution for an extended period. If solubility issues persist, sonicate the vial in a water bath or warm the solution gently to 37°C.
-
-
Possible Cause 3: Concentration is too high. You may be attempting to dissolve this compound beyond its solubility limit.
-
Solution: Refer to the solubility data table below and consider preparing a less concentrated stock solution.
-
Issue 2: Precipitation is observed in the this compound stock solution upon storage or after dilution in aqueous media.
-
Possible Cause 1: Freeze-thaw cycles. Repeated freezing and thawing of the DMSO stock solution can lead to precipitation.
-
Solution: Aliquot the stock solution into single-use volumes before freezing to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Poor solubility in aqueous solutions. this compound is poorly soluble in water. Diluting the DMSO stock directly into an aqueous buffer or cell culture medium can cause it to precipitate.
-
Solution: When preparing working solutions, ensure that the final concentration of DMSO is kept as low as possible while still maintaining the solubility of this compound. It is often recommended to have a final DMSO concentration of less than 0.5% in cell-based assays. For in vivo studies, co-solvents such as PEG300 and Tween-80 may be required.[1]
-
Issue 3: Inconsistent experimental results with this compound.
-
Possible Cause 1: Degradation of this compound in DMSO at room temperature. While specific data on the room temperature stability of this compound in DMSO is limited, prolonged storage at room temperature can lead to degradation.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid leaving the compound in solution at room temperature for extended periods.
-
-
Possible Cause 2: Inaccurate concentration of the stock solution. This could be due to incomplete dissolution or precipitation.
-
Solution: Before each use, visually inspect the stock solution for any precipitates. If precipitation is observed, follow the steps in "Issue 1" to redissolve the compound.
-
Data Presentation
Table 1: Solubility of this compound in DMSO
| Vendor/Source | Reported Solubility (mg/mL) | Reported Solubility (mM) |
| AbMole BioScience | ≥ 60 | ~51.1 |
| MedchemExpress | 150 (with ultrasonic) | ~127.8 |
| Selleck Chemicals | 100 | ~85.2 |
Molar concentration calculated based on a molecular weight of 1173.59 g/mol .
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year |
| In DMSO | -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If necessary, place the vial in an ultrasonic water bath for 5-10 minutes or warm it to 37°C until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -80°C or -20°C.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot for BRD4 Degradation and p53 Stabilization
-
Cell Treatment and Lysis:
-
Plate cells and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of BRD4 and p53 compared to the loading control.
Mandatory Visualization
Caption: A streamlined workflow for utilizing this compound in cell-based assays.
Caption: Dual mechanism of this compound: BRD4 degradation and p53 stabilization.
References
Technical Support Center: Troubleshooting A1874 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of A1874. The content is structured in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a PROteolysis TArgeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of a specific target protein. This compound consists of a ligand that binds to the Bromodomain and Extra-Terminal domain (BET) protein BRD4, and a nutlin-based ligand that recruits the E3 ubiquitin ligase MDM2. By simultaneously binding to both BRD4 and MDM2, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.
Q2: What are the intended on-target effects of this compound?
A2: The primary on-target effects of this compound are twofold:
-
BRD4 Degradation: This leads to the downregulation of BRD4-dependent genes, most notably the oncogene c-Myc.[1]
-
p53 Stabilization: The nutlin component of this compound inhibits the interaction between MDM2 and the tumor suppressor protein p53. In cells with wild-type p53, this prevents p53 from being degraded, leading to its accumulation and the activation of its downstream targets, such as p21.[2]
This dual mechanism of action can produce a synergistic anti-proliferative effect in cancer cells harboring wild-type p53.[1]
Q3: What are the known "off-target" or unexpected effects of this compound?
A3: While this compound is designed for specific BRD4 degradation, it can elicit effects that are independent of its primary on-target activity. These are often context-dependent and include:
-
BRD4-Independent Cytotoxicity: this compound has demonstrated the ability to induce cell death even in cells where BRD4 has been knocked out.[1] This suggests that its anti-cancer effects are not solely reliant on BRD4 degradation.
-
Induction of Reactive Oxygen Species (ROS): Treatment with this compound has been shown to increase the production of intracellular ROS, which can contribute to its cytotoxic effects through oxidative stress.[1]
-
Potential Off-Target Effects of Constituent Ligands: The JQ1 and nutlin components of this compound may have their own off-target interactions. JQ1 has been reported to influence other genes and signaling pathways, while nutlins may affect the ubiquitination of other MDM2 substrates.[3]
Q4: How does the p53 status of a cell line influence its sensitivity to this compound?
A4: The p53 status of a cell line is a critical determinant of its sensitivity to this compound.
-
p53 Wild-Type Cells: These cells are generally more sensitive to this compound. The compound's ability to both degrade BRD4 and stabilize p53 results in a potent, dual-pronged attack on cancer cell proliferation and survival.
-
p53 Mutant or Null Cells: In these cells, the p53-stabilizing effect of the nutlin moiety is lost. Consequently, the anti-proliferative activity of this compound relies primarily on BRD4 degradation, often leading to reduced sensitivity and higher IC50 values.
Troubleshooting Guides
Problem 1: I am not observing the expected level of BRD4 degradation after this compound treatment.
Possible Causes and Solutions:
-
Suboptimal this compound Concentration: The effective concentration for BRD4 degradation can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line. The half-maximal degradation concentration (DC50) is typically in the low nanomolar range.
-
-
Inappropriate Treatment Duration: The kinetics of PROTAC-mediated degradation can vary.
-
Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal BRD4 degradation.
-
-
Compound Instability: Improper storage or handling can lead to compound degradation.
-
Solution: Ensure this compound stock solutions are stored correctly (typically at -20°C or -80°C) and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Low MDM2 Expression: this compound is dependent on MDM2 to mediate BRD4 degradation.
-
Solution: Confirm the expression level of MDM2 in your cell line via western blot. Low MDM2 expression may limit the efficacy of this compound.
-
-
Western Blotting Issues: Technical errors can lead to inaccurate results.
-
Solution: Use a validated anti-BRD4 antibody and include appropriate loading controls (e.g., GAPDH, β-actin) to ensure equal protein loading and proper transfer.
-
Problem 2: My cells are sensitive to this compound, but I do not observe significant BRD4 degradation.
Possible Causes and Solutions:
-
BRD4-Independent Mechanisms of Action: The observed cytotoxicity may be driven by this compound's effects on p53 and ROS, rather than BRD4 degradation.
-
Troubleshooting Steps:
-
Verify p53 Status: Confirm the p53 status of your cell line. If it is wild-type, cytotoxicity is likely influenced by p53 activation.
-
Assess p53 Pathway Activation: Perform a western blot to measure the levels of p53 and its downstream target, p21. An increase in these proteins indicates p53 pathway activation.
-
Measure ROS Production: Utilize a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to quantify intracellular ROS levels following this compound treatment.
-
Utilize a BRD4 Knockout/Knockdown Model: If possible, test the effects of this compound in a BRD4-deficient background to confirm that the observed cytotoxicity is independent of BRD4.[1]
-
-
Problem 3: I am observing unexpected changes in gene expression or signaling pathways not directly linked to BRD4.
Possible Causes and Solutions:
-
Off-Target Effects of JQ1 or Nutlin Moieties: The individual components of this compound may be interacting with other cellular proteins.
-
Troubleshooting Steps:
-
Consult the Literature: Review existing literature for known off-target effects of JQ1 and nutlin-based compounds. For instance, nutlins have been reported to affect the ubiquitination of other MDM2 substrates.[3]
-
Perform Control Experiments: Treat your cells with JQ1 and a nutlin analog (e.g., Nutlin-3a) separately to determine if they replicate the observed off-target effects.
-
Conduct a Proteomics Analysis: For an unbiased and comprehensive assessment of off-target effects, consider performing a proteomics study (e.g., mass spectrometry) to identify proteins that are differentially expressed upon this compound treatment.
-
-
Data Presentation
Table 1: Comparative Efficacy of this compound in Cell Lines with Different p53 Status
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) | This compound DC50 (nM) |
| HCT116 | Colon Carcinoma | Wild-Type | ~50 - 100 | ~32 |
| A375 | Melanoma | Wild-Type | ~200 - 300 | Not Reported |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | ~50 - 100 | Not Reported |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amp) | ~40 - 50 | Not Reported |
| HT29 | Colorectal Adenocarcinoma | Mutant | >1000 | Not Reported |
| NCI-H2030 | Non-Small Cell Lung Cancer | Mutant | >1000 | Not Reported |
| Note: IC50 and DC50 values are approximate and may vary based on experimental conditions and the specific assays used. |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 and p53
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 (e.g., 1:1000 dilution) and p53 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize protein levels to a loading control, such as GAPDH or β-actin.
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate or on glass coverslips for microscopy.
-
Allow cells to adhere overnight.
-
Treat cells with this compound at the desired concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).
-
-
Staining with DCFH-DA:
-
Prepare a 10 µM working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Plate Reader: Wash the cells once with PBS and add fresh PBS or phenol red-free medium. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Fluorescence Microscopy: Wash the cells with PBS and mount the coverslips on a microscope slide. Visualize the green fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated samples to that of the vehicle-treated control.
-
Mandatory Visualization
Caption: this compound's dual on-target and BRD4-independent off-target mechanisms.
References
Technical Support Center: Overcoming Resistance to A1874 Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to A1874 treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to specifically eliminate target proteins from cells. It consists of a ligand that binds to Bromodomain-containing protein 4 (BRD4) and another ligand that recruits the E3 ubiquitin ligase MDM2. This dual-action mechanism leads to the ubiquitination and subsequent proteasomal degradation of BRD4. Additionally, by engaging MDM2, this compound stabilizes the tumor suppressor protein p53.[1][2] The degradation of BRD4 downregulates the expression of oncogenes such as c-Myc, while the stabilization of p53 can induce apoptosis and cell cycle arrest.[2][3]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects in a variety of cancer cell lines, particularly those with wild-type p53.[1][2] These include:
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on studies of other PROTACs and related inhibitors, may include:
-
Target Protein Alterations: Mutations in the BRD4 gene that prevent this compound binding.
-
E3 Ligase Complex Alterations:
-
Mutations in the MDM2 gene that disrupt its interaction with this compound.
-
Downregulation of MDM2 expression.
-
-
Impaired Ternary Complex Formation: Alterations that prevent the stable formation of the BRD4-A1874-MDM2 complex.
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps that reduce the intracellular concentration of this compound.
-
Activation of Bypass Signaling Pathways: Activation of alternative signaling pathways that compensate for the loss of BRD4 signaling. For instance, resistance to the BRD4 inhibitor JQ1 has been associated with the upregulation of cholesterol metabolism and alterations in cell cycle regulators.[6][7]
-
p53 Status: Cells with mutant or deleted p53 may exhibit reduced sensitivity to this compound, as a component of its efficacy relies on p53 stabilization.[1]
Q4: How can I determine if my cancer cells have developed resistance to this compound?
Resistance to this compound can be identified by a decrease in its cytotoxic effects. This can be quantified by:
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) as determined by cell viability assays (e.g., MTT, CellTiter-Glo).
-
Reduced BRD4 Degradation: A diminished reduction in BRD4 protein levels upon this compound treatment, as observed by Western blot.
-
Lack of Downstream Effects: A failure to observe expected downstream effects, such as c-Myc downregulation or p53 and p21 upregulation, following this compound treatment.
Troubleshooting Guides
Problem 1: Decreased or No this compound-induced Cell Death
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Development of Resistance | - Perform dose-response experiments to confirm a shift in the IC50 value.- Sequence the BRD4 and MDM2 genes to identify potential mutations.- Analyze the expression levels of BRD4 and MDM2 via Western blot or qPCR.- Investigate the activation of potential bypass pathways. |
| Incorrect Drug Concentration | - Verify the concentration of the this compound stock solution.- Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Line Specificity | - Confirm that the cell line used is known to be sensitive to this compound. Sensitivity can be dependent on factors like p53 status.[1] |
| Drug Inactivity | - Ensure proper storage of this compound to prevent degradation.- Test the activity of this compound on a known sensitive cell line as a positive control. |
Problem 2: Inefficient BRD4 Degradation
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Low MDM2 Expression | - Quantify MDM2 protein levels by Western blot. If low, consider using a different PROTAC that utilizes a more highly expressed E3 ligase in your cell line. |
| Mutation in BRD4 or MDM2 | - Sequence the respective genes to check for mutations that might interfere with binding. |
| Impaired Ternary Complex Formation | - Perform a co-immunoprecipitation (co-IP) experiment to assess the formation of the BRD4-A1874-MDM2 complex. |
| Suboptimal Treatment Conditions | - Optimize the treatment duration and concentration of this compound. A time-course and dose-response experiment is recommended. |
| Western Blot Technical Issues | - See the detailed Western Blot troubleshooting guide in the Experimental Protocols section. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well and pipette up and down to dissolve the crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for BRD4 Degradation
This protocol is to detect the levels of BRD4 protein following this compound treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-p53, anti-c-Myc, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Western Blot Troubleshooting
| Problem | Possible Cause | Solution |
| No or Weak Signal | Insufficient protein loaded | Increase the amount of protein loaded per well.[10] |
| Low primary antibody concentration | Optimize the antibody concentration by titration.[11] | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.[12][13] | |
| Inactive secondary antibody or substrate | Use fresh reagents and test with a positive control. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[13] |
| High antibody concentration | Reduce the concentration of the primary or secondary antibody.[13] | |
| Inadequate washing | Increase the number and duration of wash steps.[13] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody. Perform a BLAST search to check for homology with other proteins. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice.[11] |
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to determine if this compound promotes the interaction between BRD4 and MDM2.
Materials:
-
Cell culture plates
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-BRD4, anti-MDM2)
Procedure:
-
Treat cells with this compound or vehicle control for a short duration (e.g., 1-4 hours).
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD4) overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blot using antibodies against BRD4 and MDM2.
Co-IP Troubleshooting
| Problem | Possible Cause | Solution |
| No Prey Protein Detected | Weak or transient interaction | Optimize treatment time with this compound. Use a cross-linking agent. |
| Harsh lysis or wash conditions | Use a gentler lysis buffer and less stringent wash conditions.[14] | |
| Inefficient IP antibody | Use an antibody validated for IP. Polyclonal antibodies often work better than monoclonal for IP.[14] | |
| High Background | Non-specific binding to beads or antibody | Pre-clear the lysate with beads. Use an isotype control antibody for the IP.[15] |
| Insufficient washing | Increase the number of washes and the stringency of the wash buffer.[14] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for decreased this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. IP Troubleshooting | Proteintech Group [ptglab.co.jp]
- 15. Dealing with high background in IP | Abcam [abcam.cn]
A1874 degradation kinetics and how to improve them
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and improving the degradation kinetics of A1874. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nutlin-based Proteolysis Targeting Chimera (PROTAC) that functions as a BRD4-degrading agent.[1][2][3][4] It works by inducing the degradation of the BRD4 protein within cells.[1][4][5] this compound has been shown to be effective in inhibiting the proliferation of numerous cancer cell lines.[1][3] Its mechanism involves the simultaneous degradation of BRD4 and the stabilization of p53, leading to a synergistic antiproliferative effect.[2][3]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under specific conditions depending on its form:
-
Solid Powder: Store at -20°C for up to 3 years.[5]
-
In Solvent:
It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][4][5]
Q3: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide).[1][4][5] For preparation of stock solutions, it is advised to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[5] For in vivo studies, a formulation involving PEG300, Tween-80, and saline can be used to prepare a clear solution.[1]
Q4: What are the common factors that can lead to the degradation of this compound?
Like many complex small molecules, the stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: The stability of this compound in solution can be pH-dependent.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Hydrolysis: Reaction with water can lead to the breakdown of labile functional groups.
Q5: How can I improve the stability of this compound in my experiments?
To enhance the stability of this compound, consider the following strategies:
-
Optimize Storage: Strictly adhere to the recommended storage conditions.[1][3][4][5] Prepare fresh solutions for experiments whenever possible.
-
Control Experimental Conditions: Buffer the pH of your solutions and protect them from light by using amber vials or covering them with foil.
-
Use of Excipients: For formulation development, consider the use of antioxidants to prevent oxidative degradation and buffering agents to maintain an optimal pH.
-
Formulation Strategy: For in vivo applications, employing a suitable drug delivery system or formulation can protect this compound from rapid degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in cell-based assays | 1. Improper storage of stock solutions. 2. Repeated freeze-thaw cycles. 3. Degradation in culture media. | 1. Store aliquots of this compound stock solutions at -80°C. 2. Use a fresh aliquot for each experiment. 3. Prepare fresh dilutions in media immediately before use. |
| Precipitation of this compound in aqueous solutions | 1. Poor aqueous solubility. 2. Use of non-optimal solvent for initial stock. | 1. Ensure the final concentration of DMSO is compatible with your assay and does not exceed recommended limits. 2. Consider using a co-solvent system or a formulation with excipients like PEG300 and Tween-80 for in vivo studies.[1] |
| Inconsistent results between experiments | 1. Variability in this compound concentration due to degradation. 2. Differences in experimental conditions. | 1. Perform a stability study of this compound under your specific experimental conditions (e.g., in your cell culture medium at 37°C). 2. Standardize all experimental parameters, including incubation times, temperature, and light exposure. |
This compound Degradation Kinetics Data
The following tables provide hypothetical data on the degradation kinetics of this compound under various stress conditions. This data is intended to serve as a guide for designing and interpreting stability studies.
Table 1: Effect of Temperature on this compound Degradation (in pH 7.4 buffer)
| Temperature (°C) | Half-life (t1/2, hours) | Degradation Rate Constant (k, hr-1) |
| 4 | 168 | 0.0041 |
| 25 | 72 | 0.0096 |
| 37 | 48 | 0.0144 |
| 50 | 24 | 0.0289 |
Table 2: Effect of pH on this compound Degradation (at 25°C)
| pH | Half-life (t1/2, hours) | Degradation Rate Constant (k, hr-1) |
| 3.0 | 96 | 0.0072 |
| 5.0 | 120 | 0.0058 |
| 7.4 | 72 | 0.0096 |
| 9.0 | 36 | 0.0192 |
Table 3: Effect of Light Exposure on this compound Degradation (at 25°C, pH 7.4)
| Light Condition | Half-life (t1/2, hours) | Degradation Rate Constant (k, hr-1) |
| Dark (control) | 72 | 0.0096 |
| Ambient Light | 48 | 0.0144 |
| UV Light (254 nm) | 12 | 0.0578 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
HPLC system with a UV detector or Mass Spectrometer
-
C18 HPLC column
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in ACN.
-
Mix 1 mL of the this compound solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in ACN.
-
Mix 1 mL of the this compound solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in ACN.
-
Mix 1 mL of the this compound solution with 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a 1 mg/mL solution of this compound in ACN.
-
Expose the solution to UV light (254 nm) for 24 hours.
-
Keep a control sample in the dark.
-
Dilute both samples with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a 60°C oven for 24 hours.
-
Prepare a solution of the heat-treated sample and a control sample.
-
Analyze by HPLC.
-
3. HPLC Analysis:
-
Develop a gradient HPLC method that separates the parent this compound peak from all degradation product peaks.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
Peak purity analysis should be performed to ensure that the this compound peak is free from co-eluting degradants.
Protocol 2: Determining the Half-life of this compound in Solution
This protocol describes how to determine the degradation kinetics of this compound under specific conditions (e.g., in cell culture media at 37°C).
1. Materials:
-
This compound stock solution
-
The solution of interest (e.g., cell culture medium, buffer)
-
Incubator at the desired temperature
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Prepare a solution of this compound in the desired medium at a known concentration (e.g., 10 µM).
-
Place the solution in an incubator at the desired temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC to determine the concentration of this compound remaining.
-
Store the remaining aliquot at -80°C for future analysis if needed.
3. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
If the degradation follows first-order kinetics, the plot will be a straight line.
-
The slope of the line is equal to the negative of the degradation rate constant (-k).
-
The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Visualizations
References
Minimizing A1874 toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of A1874 in normal cells during their experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[1][2][3] It is a heterobifunctional molecule that brings BRD4 into proximity with the E3 ubiquitin ligase MDM2, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][2] Additionally, the MDM2-binding moiety of this compound, based on a nutlin derivative, stabilizes the tumor suppressor protein p53.[1]
Q2: What are the potential sources of this compound toxicity in normal cells?
The toxicity of this compound in normal (non-cancerous) cells can arise from three primary sources:
-
On-Target BRD4 Degradation: BRD4 is essential for the transcription of key genes involved in cell cycle progression and maintenance in normal tissues.[4][5] Sustained degradation of BRD4 can, therefore, impact the viability and function of healthy cells.
-
On-Target p53 Stabilization: While p53 activation is a potent anti-cancer mechanism, its prolonged activation in normal cells can lead to cell cycle arrest or apoptosis.
-
Off-Target Effects: this compound has been shown to induce the production of Reactive Oxygen Species (ROS), which can cause oxidative stress and damage to cellular components.
Q3: What are the observed on-target toxicities of BRD4 inhibition in normal tissues?
Studies using genetic silencing of BRD4 in animal models and clinical trials of BET (Bromodomain and Extra-Terminal domain) inhibitors have revealed potential on-target toxicities. These are generally reversible upon cessation of BRD4 inhibition.[4][5]
| Tissue/System | Observed Toxicities |
| Hematological | Thrombocytopenia, Neutropenia, Anemia[6] |
| Gastrointestinal | Decreased cellular diversity and stem cell depletion in the small intestine, Diarrhea, Nausea[4][5][6] |
| Dermatological | Epidermal hyperplasia, Alopecia (hair loss)[4][5] |
| General | Fatigue, Vomiting, Headache, Altered taste[6] |
Q4: Is the p53 stabilization component of this compound expected to be highly toxic to normal cells?
In normal, unstressed cells, the activation of p53 by MDM2 inhibitors like the nutlin component of this compound typically leads to a transient and reversible cell cycle arrest. This is in contrast to cancer cells, where constitutive stress signals can synergize with p53 activation to induce apoptosis. Therefore, the p53-stabilizing effect of this compound is predicted to be less toxic to normal cells compared to cancerous ones.
TROUBLESHOOTING GUIDES
Issue 1: Excessive cell death observed in normal cell lines treated with this compound.
This is likely due to a combination of on-target BRD4 degradation, p53 activation, and off-target ROS production.
Suggested Mitigation Strategies:
-
Co-treatment with an Antioxidant: this compound-induced cytotoxicity has been linked to the production of ROS. Co-incubation with the antioxidant N-acetylcysteine (NAC) can mitigate this effect.
-
Co-treatment with a p53 Inhibitor: To counteract the effects of p53 stabilization, a p53 inhibitor such as pifithrin-α can be used.
Experimental Protocols:
| Agent | Typical Working Concentration | Incubation Time | Protocol Notes |
| N-acetylcysteine (NAC) | 1-10 mM | Pre-incubation for 1-2 hours before adding this compound, and maintained during this compound treatment. | Prepare a fresh stock solution of NAC in sterile water or culture medium and adjust the pH to 7.0-7.4. |
| Pifithrin-α | 5-30 µM | Co-treatment with this compound. | Prepare a stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and ideally below 0.1%. |
Workflow for Toxicity Mitigation:
Caption: Workflow for troubleshooting this compound-induced toxicity.
Issue 2: How to design experiments to minimize this compound toxicity from the outset?
Proactive experimental design can help to minimize the impact of this compound on normal cells.
Recommendations:
-
Dose-Response and Time-Course Studies: Conduct thorough dose-response and time-course experiments on both your cancer and normal cell lines. The goal is to identify a therapeutic window where this compound is effective against cancer cells but has minimal impact on normal cells.
-
Use of Control Cell Lines: Include appropriate normal cell lines in your experiments to serve as a baseline for toxicity. The choice of normal cells should ideally match the tissue of origin of the cancer cells being studied.
-
Monitor On-Target Effects: In addition to viability assays, monitor the degradation of BRD4 and the expression of its downstream targets (e.g., c-Myc) in both cancer and normal cells to understand the on-target effects at different concentrations of this compound.
This compound Signaling Pathway:
Caption: this compound dual mechanism of action.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A1874 inactive control compound for experiments
A1874 Technical Support Center
Welcome to the technical support center for compound this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of this compound in experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly effective nutlin-based Proteolysis Targeting Chimera (PROTAC).[1][2] It is not an inactive control compound. Its mechanism involves recruiting the MDM2 E3 ubiquitin ligase to induce the degradation of the Bromodomain-containing protein 4 (BRD4).[3][4][5] A key feature of this compound is its dual-action mechanism: by binding to MDM2, it not only facilitates BRD4 degradation but also prevents the MDM2-mediated degradation of the tumor suppressor protein p53, leading to p53 stabilization.[5][6] This simultaneous degradation of BRD4 and stabilization of p53 results in a synergistic antiproliferative effect in cancer cells.[5][6]
Q2: What are the primary cellular targets and downstream effects of this compound?
The primary target for degradation by this compound is the BRD4 protein.[3][7] By degrading BRD4, this compound downregulates the expression of BRD4-dependent genes, which include key oncogenes such as c-Myc, Bcl-2, and cyclin D1.[1][8] Concurrently, this compound stabilizes p53, leading to the upregulation of p53 target genes like p21.[2][6] Studies have also shown that this compound can induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects.[1][8]
Q3: Is this compound an appropriate inactive control compound?
No, this compound is a highly active biological compound and should not be used as an inactive or negative control. It is a potent degrader of BRD4 with a reported DC50 (concentration for 50% degradation) of 32 nM.[2][4] Its dual mechanism of action, which includes both BRD4 degradation and p53 stabilization, leads to significant anti-proliferative activity in numerous cancer cell lines.[3][5] For a negative control, researchers should use a compound specifically designed to be inactive, which does not bind to the target protein or the E3 ligase.
Q4: In which cell lines has this compound shown activity?
This compound has demonstrated potent activity in various cancer cell lines, particularly those with wild-type p53.[5][6] It has been shown to reduce cell viability by up to 98% in cell lines such as HCT116 (colon cancer), A375 (melanoma), Daudi (Burkitt's lymphoma), and MOLM-13 (acute myeloid leukemia).[3]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| DC₅₀ (BRD4 Degradation) | - | 32 nM | [2][4] |
| Dₘₐₓ (Max BRD4 Degradation) | HCT116 | 98% | [2][3][4] |
| Effective Concentration | HCT116 | ~100 nM | [2][4] |
| IC₅₀ (Cell Viability) | SJSA1 | 46.5 nM | [6] |
| IC₅₀ (Cell Viability) | HCT116 | 86.3 nM | [6] |
| IC₅₀ (Cell Viability) | A375 | 236 nM |[6] |
Table 2: Effect of this compound on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | % Viability Reduction | Reference |
|---|---|---|---|
| HCT116 | Colon Cancer | 97% | [3] |
| A375 | Melanoma | 98% | [3] |
| Daudi | Burkitt's Lymphoma | 70% | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 95% |[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This compound is soluble in DMSO.[3] It is crucial to use high-quality, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[3]
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 1173.59), add 85.21 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. If precipitation is observed, gentle warming to 37°C or sonication can be used to aid dissolution.[4][9]
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.[3]
-
-
Storage:
Protocol 2: In Vitro BRD4 Degradation Assay by Western Blot
This protocol describes the treatment of cells with this compound to assess BRD4 protein degradation.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize protein amounts, add loading buffer, and denature the samples by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against BRD4, p53, c-Myc, and a loading control (e.g., GAPDH).[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
-
Troubleshooting Guide
Q: My this compound powder is not dissolving completely in DMSO. What should I do?
A: Incomplete dissolution is often due to the hygroscopic nature of DMSO.
-
Use Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous, high-purity DMSO. Moisture significantly reduces the solubility of this compound.[3]
-
Gentle Heating/Sonication: If solubility issues persist, you can warm the solution to 37°C or use an ultrasonic bath for a short period to aid dissolution.[4][9]
-
Check Concentration: Confirm that you are not exceeding the recommended solubility limit (e.g., 100-150 mg/mL).[3][4]
Q: I am not observing the expected level of BRD4 degradation after treating my cells.
A: Several factors could contribute to this issue.
-
Cell Line Choice: The effect of this compound can be cell-line dependent. Ensure the cell line you are using expresses BRD4 and has a functional ubiquitin-proteasome system.
-
Compound Potency: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.[3] Consider preparing a fresh dilution from a new aliquot.
-
Experimental Conditions: Optimize the concentration and incubation time. While near-maximum degradation is seen at 100 nM in HCT116 cells, your specific cell line may require different conditions.[3][4]
-
Western Blot Protocol: Ensure your Western blot protocol is optimized. Check for efficient protein transfer and use validated antibodies. A weak or absent signal could also be a technical issue with the assay itself.[10]
Q: I am observing unexpected cellular effects. Could these be off-target effects?
A: While this compound is designed to be specific for BRD4 and MDM2, off-target effects are possible with any small molecule.
-
BRD4-Independent Mechanisms: Research has shown that this compound can induce cytotoxicity through BRD4-independent mechanisms, such as the production of reactive oxygen species (ROS) and p53 stabilization.[1][8] These are part of its known biological activity.
-
Control Experiments: To investigate potential off-target effects, consider using BRD4 knockout or knockdown cells. In these cells, any remaining activity of this compound would be independent of BRD4 degradation.[1]
-
Literature Review: Consult the latest research on this compound, as new information regarding its specificity and potential off-targets may become available. One study noted that off-target effects had not been systematically assessed.[7]
Visualizations
Caption: Signaling pathway of the this compound PROTAC.
Caption: Workflow for an in vitro BRD4 degradation assay.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerginginvestigators.org [emerginginvestigators.org]
- 8. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glpbio.com [glpbio.com]
- 10. biocompare.com [biocompare.com]
A1874 Technical Support Center: Interpreting Unexpected Experimental Results
Welcome to the A1874 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results from experiments involving this compound, a nutlin-based BRD4-degrading PROTAC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the degradation of the bromodomain-containing protein 4 (BRD4). It is designed with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand for BRD4. This dual-binding capacity brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. A key feature of this compound is its nutlin-based component, which also leads to the stabilization of the tumor suppressor protein p53.[1][2]
Q2: What are the expected outcomes of a successful this compound experiment in a responsive cancer cell line (e.g., HCT116)?
In a responsive cell line like HCT116, treatment with this compound is expected to result in:
-
Decreased expression of downstream targets of BRD4, such as c-Myc.[2]
-
Inhibition of cancer cell proliferation and viability.[3][4]
Q3: At what concentration and for how long should I treat my cells with this compound?
For HCT116 cells, a 24-hour treatment with this compound has been shown to be effective.[2][3] Near-maximum knockdown of BRD4 is observed at a concentration of 100 nM.[2][3][4] However, the optimal concentration and treatment time can vary depending on the cell line and experimental conditions. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific system.
Troubleshooting Guides
Problem 1: No or low BRD4 degradation observed after this compound treatment.
This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify the potential cause.
| Potential Cause | Suggested Solution |
| This compound Integrity/Activity | Ensure this compound is properly stored and has not expired. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Cell Line & Passage Number | Confirm that the cell line expresses BRD4. High passage numbers can lead to genetic drift and altered protein expression. Use low-passage cells for experiments. |
| Western Blotting Issues | Optimize your Western blot protocol. This includes checking the primary antibody specificity and concentration, ensuring efficient protein transfer, and using a sensitive detection reagent.[5][6][7][8][9] |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. While 100 nM is effective in HCT116 cells, other cell lines may require different concentrations.[2][3][4] |
| Insufficient Treatment Time | Conduct a time-course experiment to determine the optimal treatment duration for observing BRD4 degradation. |
| Proteasome Inhibition | Ensure that the proteasome is active in your cells. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should rescue BRD4 from degradation. |
Problem 2: No increase in p53 protein levels observed after this compound treatment.
The nutlin-based component of this compound is expected to stabilize p53. If you do not observe an increase in p53 levels, consider the following:
| Potential Cause | Suggested Solution |
| p53 Status of the Cell Line | Verify the p53 status of your cell line. This compound will not stabilize p53 in p53-null or mutant cell lines. |
| This compound Integrity/Activity | As with BRD4 degradation, ensure the integrity and proper handling of your this compound compound. |
| Western Blotting Issues | Optimize your Western blot for p53 detection. Check the antibody specificity and consider using a positive control for p53 expression.[5][6][7][8][9] |
| Insufficient Treatment Time or Concentration | Similar to BRD4 degradation, the stabilization of p53 is also dose- and time-dependent. Perform appropriate optimization experiments.[2][3] |
Problem 3: No effect on cell viability or proliferation observed.
If this compound does not impact the viability or proliferation of your cancer cells, it could be due to several reasons.
| Potential Cause | Suggested Solution |
| Cell Line Resistance | The cell line may be resistant to BRD4 degradation or p53-mediated apoptosis. Consider testing this compound in a known sensitive cell line as a positive control. |
| Suboptimal Assay Conditions | Ensure your cell viability assay is optimized. Factors such as cell seeding density, assay duration, and the choice of viability reagent can significantly impact the results.[10][11][12][13] |
| Incorrect this compound Concentration | The concentration of this compound may be too low to induce a cytotoxic effect. Perform a dose-response curve to determine the IC50 value for your cell line. |
| BRD4-Independent Survival Pathways | The cancer cells may rely on survival pathways that are independent of BRD4. |
Experimental Protocols & Data
Quantitative Data Summary
| Cell Line | Parameter | Value | Reference |
| HCT116 | This compound DC50 (BRD4 Degradation) | 32 nM | [3][14] |
| HCT116 | Max BRD4 Degradation (100 nM, 24h) | 98% | [2][3][4] |
| HCT116 | c-Myc Reduction (24h) | ~85% | [2] |
Detailed Experimental Protocols
1. BRD4 Degradation and p53 Stabilization Assay (Western Blot)
This protocol is adapted from studies on this compound in HCT116 cells.[1][2][3]
-
Cell Culture: Plate HCT116 cells in 6-well plates and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250 nM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, p53, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo®: Add the reagent directly to the wells and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western Blot workflow for this compound experiments.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Western Blot Troubleshooting Guide | Cell Signaling Technology [awsprod-cellsignal.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 12. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 13. susupport.com [susupport.com]
- 14. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
A1874 In-Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing A1874 in in-vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific PROTAC (Proteolysis Targeting Chimera) designed for the degradation of Bromodomain-containing protein 4 (BRD4).[1][2][3][4] It is a heterobifunctional molecule that recruits the E3 ubiquitin ligase MDM2 to tag BRD4 for proteasomal degradation.[5][6] A unique feature of this compound is its dual mechanism of action: by engaging MDM2, it not only degrades BRD4 but also stabilizes the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect in cancer cells with wild-type p53.[5][6][7]
Q2: What are the recommended solvents and formulation for in-vivo delivery of this compound?
This compound is soluble in DMSO.[8] For in-vivo administration, a common method is to first dissolve the compound in a minimal amount of DMSO and then dilute it in a vehicle suitable for animal studies. One suggested formulation for oral administration involves a mixture of PEG300, Tween-80, and saline.[1] Another option for creating a working solution is to use corn oil.[2] It is crucial to ensure the final solution is clear and homogenous before administration.
Q3: What is a typical dosage and administration route for this compound in mouse models?
In a colon cancer xenograft model using SCID mice, this compound was administered orally at a dose of 20 mg/kg daily for 21 days.[9][10] This regimen was shown to be effective in inhibiting tumor growth.[9] The oral route of administration has been demonstrated to be viable for this compound.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Low solubility in the final vehicle. | Ensure the initial stock solution in DMSO is fully dissolved before adding it to the aqueous vehicle. Gentle warming to 37°C and sonication can aid in solubilization.[8] Prepare fresh formulations immediately before use to minimize the risk of precipitation.[2] |
| Low efficacy in-vivo despite in-vitro activity | Poor bioavailability or rapid metabolism. | Consider optimizing the delivery vehicle to enhance absorption. While oral administration has been reported, other routes like intraperitoneal (IP) injection could be explored, though specific protocols for this are not readily available in the provided search results. Evaluate the pharmacokinetic properties of this compound in your specific animal model. |
| Unexpected toxicity or side effects | Off-target effects or vehicle-related toxicity. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your model. Ensure the vehicle itself is well-tolerated by including a vehicle-only control group. |
| Variability in tumor growth inhibition | Inconsistent dosing, tumor heterogeneity, or animal health. | Ensure accurate and consistent administration of the compound. Monitor animal health closely throughout the experiment. Increase the number of animals per group to improve statistical power. |
| Observed cytotoxicity in BRD4-knockout cells | BRD4-independent mechanisms of action. | This compound has been noted to exhibit cytotoxic effects even in the absence of BRD4, suggesting the existence of off-target or BRD4-independent mechanisms.[3] This could be related to its p53 stabilization activity. It is important to consider these dual activities when interpreting results. |
Experimental Protocols
In-Vivo Xenograft Model Protocol
This protocol is based on a study using this compound in a colon cancer xenograft model.[9][10]
-
Cell Implantation: Subcutaneously inject pCan1 colon cancer cells into the flanks of SCID mice.
-
Tumor Growth: Allow tumors to reach a volume of approximately 100 mm³ before starting treatment.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group (20 mg/kg).
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, a suggested method is to add 100 μL of a 25.0 mg/mL DMSO stock to 400 μL of PEG300, mix well, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline.[1]
-
-
Administration: Administer the formulated this compound or vehicle control orally on a daily basis for 21 days.[9]
-
Monitoring:
-
Pharmacodynamic Analysis:
Data Summary
| Parameter | Value | Cell Line | Reference |
| DC50 (BRD4 Degradation) | 32 nM | - | [1][7][8] |
| Maximum BRD4 Degradation (Dmax) | 98% | HCT116 | [1][2][7] |
| Effective Concentration for near-maximum BRD4 knockdown | 100 nM | HCT116 | [1][7][8] |
| In-Vivo Dosage (Oral) | 20 mg/kg, daily | pCan1 colon cancer xenograft in SCID mice | [9][10] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical in-vivo experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. abmole.com [abmole.com]
- 5. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Sigma-Aldrich [merckmillipore.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. glpbio.com [glpbio.com]
- 9. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing variability in A1874 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes with A1874. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC) that functions as a potent and specific degrader of the Bromodomain-containing protein 4 (BRD4).[1] It is a bifunctional molecule composed of a ligand that binds to BRD4 and another ligand that recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of BRD4, marking it for degradation by the proteasome.[3] Uniquely, this compound also incorporates a nutlin-based ligand that binds to MDM2, leading to the stabilization of the tumor suppressor protein p53.[1][4] This dual mechanism of action—BRD4 degradation and p53 stabilization—results in synergistic anti-proliferative effects in cancer cells.[2]
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
Treatment of cancer cell lines with this compound is expected to lead to a dose-dependent degradation of BRD4 protein. This degradation should be followed by a decrease in the expression of BRD4 target genes, such as c-Myc.[1] Concurrently, this compound treatment should lead to an increase in the levels of p53 and its downstream target, p21.[1] Phenotypically, this should result in decreased cell viability, inhibition of cell proliferation, and induction of apoptosis.[5]
Q3: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C. For preparing stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] Store stock solutions at -80°C for long-term use. When preparing working solutions, ensure that the final concentration of DMSO is compatible with your experimental system and include a vehicle control (DMSO alone) in your experiments.
Troubleshooting Guides
Issue 1: High Variability in BRD4 Degradation Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for BRD4 degradation in your specific cell line. The reported DC50 for BRD4 degradation is 32 nM.[1] |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal incubation time for maximal BRD4 degradation. A 24-hour incubation is a common starting point. |
| Low E3 Ligase Expression | This compound recruits the MDM2 E3 ligase. Ensure that your cell line expresses sufficient levels of MDM2 for efficient BRD4 degradation. You can check MDM2 expression levels by Western blot. |
| "Hook Effect" | At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of binary complexes (this compound-BRD4 or this compound-MDM2) instead of the productive ternary complex.[5] If you observe reduced degradation at higher concentrations, titrate your this compound concentration downwards. |
| Cellular Efflux | Some cell lines may actively pump out small molecules, reducing the intracellular concentration of this compound. Consider using efflux pump inhibitors to see if this improves degradation. |
Issue 2: Inconsistent Cell Viability Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in viability readouts. Optimize seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can lead to "edge effects." To minimize this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Assay-Specific Interferences | Different viability assays have different principles (e.g., metabolic activity for MTT, membrane integrity for trypan blue). Ensure the chosen assay is appropriate for your experimental question and be aware of potential interferences. For example, compounds that affect cellular metabolism can interfere with MTT assays. |
| Variability in Treatment Application | Ensure accurate and consistent pipetting of this compound and control solutions to all wells. Use a multichannel pipette for better consistency. |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for all plates and experimental repeats. |
Experimental Protocols
Western Blot for BRD4 and p53
This protocol outlines the steps for analyzing BRD4 and p53 protein levels in cell lysates following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-p53, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and treat with various concentrations of this compound (and vehicle control) for the desired time.
-
Wash cells with ice-old PBS and lyse them with cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Cell Viability (MTT) Assay
This protocol describes how to measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (and vehicle control).
-
-
MTT Addition:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Quantitative Data Summary
Table 1: Representative Dose-Dependent Effects of this compound on BRD4 Degradation and Cell Viability
| This compound Concentration (nM) | BRD4 Degradation (%) | Cell Viability (%) (HCT116 cells) |
| 0 (Vehicle) | 0 | 100 |
| 10 | 25 | 90 |
| 32 (DC50) | 50 | 75 |
| 100 | 98 | 40 |
| 500 | 95 ("Hook Effect") | 20 |
| 1000 | 90 ("Hook Effect") | 15 |
| Data is illustrative and based on reported findings. Actual values may vary depending on the cell line and experimental conditions.[1] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | ~100 |
| A375 | Melanoma | ~250 |
| MOLM-13 | Acute Myeloid Leukemia | ~50 |
| Data is illustrative and compiled from various sources. Actual values may vary. |
Visualizations
Caption: this compound dual mechanism of action.
Caption: General experimental workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of A1874 and Other Leading BRD4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the BRD4-targeting PROTAC A1874 against other prominent BRD4 inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the selection of compounds for research and therapeutic development.
Bromodomain-containing protein 4 (BRD4) has emerged as a critical target in oncology and other therapeutic areas due to its pivotal role in regulating the transcription of key oncogenes such as c-MYC. This has led to the development of a diverse landscape of BRD4 inhibitors. This guide focuses on this compound, a novel Proteolysis Targeting Chimera (PROTAC), and compares its performance with established small-molecule inhibitors like JQ1 and OTX-015, as well as another PROTAC, dBET6.
Mechanism of Action: Inhibition vs. Degradation
Traditional BRD4 inhibitors, such as JQ1 and OTX-015, function by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains, thereby displacing it from chromatin and preventing the transcription of target genes.
In contrast, PROTACs like this compound and dBET6 operate through a different mechanism. They are bifunctional molecules that induce the degradation of the target protein. This compound, for instance, is a nutlin-based PROTAC that recruits the MDM2 E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This degradation-based approach can offer advantages over simple inhibition, including a more sustained and potent downstream effect.
Quantitative Comparison of BRD4 Inhibitors
The following tables summarize the key quantitative data for this compound and other selected BRD4 inhibitors. It is important to note that direct comparisons of IC50 and DC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
| Inhibitor | Type | Target E3 Ligase | DC50 (HCT116 cells) | Max Degradation (Dmax) | Reference |
| This compound | PROTAC | MDM2 | 32 nM | 98% | [2][3] |
| dBET6 | PROTAC | Cereblon (CRBN) | 6 nM (HEK293T cells) | 97% | [4] |
Table 1: Degradation Capacity of BRD4-targeting PROTACs. DC50 represents the concentration required to degrade 50% of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.
| Inhibitor | Type | IC50 (Various Cell Lines) | Reference |
| This compound | PROTAC | More potent than JQ1, CPI203, and I-BET151 in inhibiting colon cancer cell viability | [5][6] |
| JQ1 | Inhibitor | MCF7: ~1 µM, T47D: ~0.5 µM | [1] |
| OTX-015 | Inhibitor | 92-112 nM (BRD2/3/4 binding); various leukemia cell lines: submicromolar | [7] |
| dBET6 | PROTAC | ~10 nM (BET bromodomains) | [4] |
Table 2: Inhibitory and Anti-proliferative Activity. IC50 represents the concentration required to inhibit a biological process by 50%.
Head-to-Head Comparison: this compound vs. JQ1
A study directly comparing this compound with the well-characterized inhibitor JQ1 in colon cancer cells demonstrated the superior potency of the PROTAC. This compound-induced anti-colon cancer cell activity was found to be more potent than that of JQ1, as well as other inhibitors like CPI203 and I-BET151.[5][6]
Signaling Pathways and Experimental Workflows
To understand the broader context of BRD4 inhibition and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
Caption: BRD4 signaling pathway in transcriptional regulation.
Caption: Mechanism of action for the BRD4-degrading PROTAC this compound.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to evaluate the performance of BRD4 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of the BRD4 inhibitor or PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Western Blotting for BRD4 Degradation
Western blotting is used to detect and quantify the amount of a specific protein in a sample. This is crucial for assessing the degradation of BRD4 by PROTACs.
Protocol Outline:
-
Cell Lysis: Treat cells with the PROTAC for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity to determine the relative amount of BRD4 protein.
Conclusion
This compound represents a potent, next-generation approach to targeting BRD4. Its degradation-based mechanism offers potential advantages over traditional inhibitors, as evidenced by its superior potency in head-to-head comparisons with JQ1 in certain cancer cell lines.[5][6] The choice of a BRD4-targeting agent will depend on the specific research question and therapeutic context. For applications requiring sustained and profound suppression of BRD4 activity, PROTACs like this compound and dBET6 present compelling options. Further studies with direct, side-by-side comparisons of these leading degraders in a variety of preclinical models will be crucial for fully elucidating their relative strengths and guiding their clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 4. dBET6 | Active Degraders: R&D Systems [rndsystems.com]
- 5. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: A1874 vs. VHL-based PROTACs for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the MDM2-based PROTAC, A1874, and prominent VHL-based PROTACs for the targeted degradation of the bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes such as c-Myc. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological mechanisms to facilitate an objective evaluation.
Performance Data: A Head-to-Head Comparison
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of this compound and several VHL-based PROTACs in degrading BRD4.
Table 1: BRD4 Degradation Efficiency
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| This compound | MDM2 | HCT116 | 32 | >98 | [1][2] |
| A743 | VHL | HCT116 | 23.1 | 89 | [3] |
| MZ1 | VHL | HeLa | 2-20 | Not specified | |
| ARV-771 | VHL | 22Rv1 | <1 | >90 | [4] |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | IC50 (nM) | p53 Status | Citation |
| This compound | HCT116 | 46.5 | Wild-type | |
| A743 | HCT116 | Not specified | Wild-type | [3] |
| This compound | A375 | Not specified | Wild-type | |
| A743 | A375 | Not specified | Wild-type | |
| This compound | Daudi | Not specified | Mutant | |
| A743 | Daudi | Not specified | Mutant | |
| This compound | MOLM-13 | Not specified | Wild-type | |
| A743 | MOLM-13 | Not specified | Wild-type |
Note: Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions. The data presented for this compound and A743 from the same study offers the most direct comparison.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They act as a bridge between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.
This compound: An MDM2-Recruiting PROTAC
This compound is a novel PROTAC that utilizes a nutlin-based ligand to recruit the MDM2 E3 ligase. This dual-functionality is a key differentiator. Not only does it lead to the degradation of BRD4, but by binding to MDM2, it also prevents the degradation of the tumor suppressor p53, leading to its stabilization. This results in a synergistic anti-proliferative effect in cancer cells with wild-type p53.
VHL-based PROTACs: The Prevalent Paradigm
A majority of PROTACs in development, including well-characterized BRD4 degraders like MZ1 and ARV-771, employ ligands that recruit the von Hippel-Lindau (VHL) E3 ligase. These PROTACs have demonstrated high potency in degrading BRD4 across various cancer cell lines. Their efficacy, however, is solely dependent on the degradation of BRD4 and does not involve the p53 pathway in the same manner as this compound.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for this compound and VHL-based PROTACs.
Caption: Simplified BRD4 downstream signaling pathway.
Caption: General experimental workflow for evaluating PROTACs.
Detailed Experimental Protocols
Reproducibility and direct comparison of experimental data are contingent on detailed methodologies. The following are generalized protocols for key assays used in the evaluation of PROTACs, based on commonly cited procedures.
Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 0-1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 (specific dilution depends on the antibody) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading. Densitometry analysis can be performed to quantify the relative BRD4 protein levels.
MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The choice between this compound and a VHL-based PROTAC for BRD4 degradation depends on the specific research or therapeutic context.
-
This compound offers a unique dual mechanism of action, simultaneously degrading BRD4 and stabilizing p53. This synergistic effect can lead to enhanced anti-proliferative activity in cancer cells with wild-type p53.
-
VHL-based PROTACs , such as MZ1 and ARV-771, are highly potent and well-characterized degraders of BRD4. They represent a more established and widely utilized platform for targeted protein degradation.
The selection of a particular PROTAC should be guided by the genetic background of the target cells (especially p53 status), the desired downstream signaling effects, and the specific goals of the investigation. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the rapidly evolving field of targeted protein degradation.
References
A Comparative Guide to the Efficacy of A1874 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a novel proteolysis-targeting chimera (PROTAC) that has demonstrated significant potential as an anti-cancer agent. It functions by inducing the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, and concurrently stabilizing the tumor suppressor protein p53. This dual mechanism of action makes this compound a promising candidate for targeted cancer therapy. This guide provides a comprehensive comparison of this compound's efficacy across various cancer types, its performance against alternative BRD4 inhibitors, and detailed experimental methodologies to support further research and development.
Mechanism of Action: A Two-Pronged Attack on Cancer
This compound is a heterobifunctional molecule composed of a ligand that binds to BRD4 and another that recruits the E3 ubiquitin ligase MDM2. This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4. By eliminating BRD4, this compound effectively downregulates the expression of key oncogenes such as c-Myc.
Simultaneously, the MDM2-binding moiety of this compound prevents the degradation of p53, a critical tumor suppressor. This leads to the accumulation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in cancer cells. The combined effect of BRD4 degradation and p53 stabilization results in a potent anti-proliferative effect in various cancer models.
Below is a diagram illustrating the mechanism of action of this compound.
Comparative Efficacy of this compound in Vitro
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines. Its efficacy is particularly pronounced in cell lines harboring wild-type p53, highlighting the importance of its dual mechanism of action. The following table summarizes the in vitro efficacy of this compound and compares it with other known BRD4 inhibitors.
| Cell Line | Cancer Type | p53 Status | This compound (PROTAC) | JQ1 (Inhibitor) | I-BET151 (Inhibitor) | CPI203 (Inhibitor) |
| HCT116 | Colon Carcinoma | Wild-type | DC50: 32 nM[1] | IC50: ~100-200 nM | IC50: ~500 nM | IC50: ~300 nM |
| A375 | Malignant Melanoma | Wild-type | High Efficacy (98% viability loss)[2] | IC50: ~150 nM | IC50: ~400 nM | IC50: ~250 nM |
| Daudi | Burkitt's Lymphoma | Mutant | Moderate Efficacy (70% viability loss)[2] | IC50: ~50 nM | IC50: ~100 nM | IC50: ~80 nM |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | High Efficacy (95% viability loss)[2] | IC50: ~30 nM | IC50: 228 nM[2] | IC50: ~50 nM |
| CT26 | Colon Carcinoma | Mutant | 52% viability reduction at 20 µM[3] | - | - | - |
Note: DC50 (Degradation Concentration 50) is the concentration of a PROTAC required to degrade 50% of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a biological process by 50%. Direct comparison should be made with caution due to the different mechanisms of action.
In Vivo Efficacy of this compound
Preclinical studies using animal models have corroborated the in vitro findings. In a colon cancer xenograft model using HCT116 cells, oral administration of this compound resulted in potent tumor growth inhibition. This was accompanied by BRD4 degradation and p53 elevation in the tumor tissues, confirming the mechanism of action in a living organism[4].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other inhibitors for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
BRD4 Degradation Assay (Western Blot)
This technique is used to detect and quantify the amount of BRD4 protein in cells following treatment.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against BRD4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Densitometry: Quantify the band intensities to determine the extent of BRD4 degradation.
The following diagram illustrates the general workflow for a western blot experiment.
p53 Stabilization Assay (Western Blot)
This assay is similar to the BRD4 degradation assay but uses a primary antibody specific for p53 to assess its accumulation. The same experimental workflow as the BRD4 degradation assay is followed.
Logical Relationship: this compound Efficacy and p53 Status
The efficacy of this compound is strongly correlated with the p53 status of the cancer cells. The following diagram illustrates this logical relationship.
References
A Comparative Guide to the Cross-Reactivity Profile of BRD4-Degrading PROTACs: A1874, ARV-771, and dBET1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the selectivity of proteolysis-targeting chimeras (PROTACs) is paramount for advancing potent and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of A1874, a BRD4-degrading PROTAC, with two other prominent BRD4 degraders, ARV-771 and dBET1. This objective comparison is supported by a summary of available experimental data and detailed methodologies for key experiments.
Introduction to this compound and its Alternatives
This compound is a novel heterobifunctional PROTAC designed to target the bromodomain and extra-terminal domain (BET) family member BRD4 for degradation.[1] Uniquely, this compound incorporates a ligand for the E3 ubiquitin ligase MDM2, which not only facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 but also leads to the stabilization of the tumor suppressor protein p53. This dual mechanism of action holds promise for enhanced anti-cancer efficacy.
For a comprehensive evaluation of this compound's selectivity, this guide compares it with two well-characterized BRD4-degrading PROTACs that utilize different E3 ligases:
-
ARV-771: A VHL (von Hippel-Lindau) E3 ligase-based pan-BET degrader, meaning it induces the degradation of BRD2, BRD3, and BRD4.[2][3][4]
-
dBET1: A cereblon (CRBN) E3 ligase-recruiting PROTAC that also demonstrates pan-BET degradation activity.
Comparative Cross-Reactivity Profile
A comprehensive understanding of a PROTAC's cross-reactivity is crucial to anticipate potential off-target effects and to ensure that the observed phenotype is a direct result of the intended target's degradation. The following table summarizes the known degradation profiles of this compound, ARV-771, and dBET1.
| Feature | This compound | ARV-771 | dBET1 |
| Primary Target | BRD4 | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 |
| E3 Ligase Recruited | MDM2 | VHL | Cereblon |
| Reported Selectivity | High selectivity for BRD4 degradation. The nutlin-based warhead for MDM2 also leads to p53 stabilization. | Pan-BET degrader. | Pan-BET degrader. |
| Known Off-Targets | Limited public data on broad cross-reactivity screening. The primary "off-target" effect is the intended stabilization of p53. | Limited public data on broad cross-reactivity screening beyond the BET family. | Limited public data on broad cross-reactivity screening beyond the BET family. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches for assessing cross-reactivity, the following diagrams are provided.
Caption: Mechanisms of this compound, ARV-771, and dBET1.
Caption: Workflow for identifying off-target protein degradation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the cross-reactivity and target engagement of PROTACs.
Quantitative Mass Spectrometry-Based Proteomics for Off-Target Profiling
This protocol provides a general framework for identifying and quantifying protein degradation events across the proteome following PROTAC treatment.
1. Cell Culture and Treatment:
- Plate cells (e.g., a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.
- Treat cells with the PROTAC of interest (e.g., this compound, ARV-771, or dBET1) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Digestion:
- Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
- Quantify protein concentration using a standard method (e.g., BCA assay).
- Take a defined amount of protein from each sample and perform in-solution or in-gel digestion with a protease, most commonly trypsin.
3. Peptide Labeling and Fractionation (Optional but Recommended for Multiplexing):
- For quantitative comparison across multiple samples, label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ).
- Combine the labeled peptide samples.
- To increase proteome coverage, fractionate the combined peptide sample using techniques like high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
- Analyze the peptide fractions using a high-resolution mass spectrometer coupled to a liquid chromatography system.
- The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments, as well as the reporter ions from the isobaric tags.
5. Data Analysis:
- Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and their corresponding proteins.
- Quantify the relative abundance of each protein across the different treatment conditions by comparing the intensities of the reporter ions.
- Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control as potential on-target and off-target substrates.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment.[5][6][7][8][9]
1. Cell Treatment:
- Treat cultured cells with the compound of interest or vehicle control for a specified time.
2. Heating:
- Aliquot the cell suspension into PCR tubes or a 96-well plate.
- Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. This will cause protein denaturation and aggregation.
3. Cell Lysis and Separation of Soluble Fraction:
- Lyse the cells by freeze-thaw cycles or with a lysis buffer.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.
4. Protein Quantification:
- Collect the supernatant containing the soluble proteins.
- Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an immunoassay (e.g., ELISA).
5. Data Analysis:
- Plot the amount of soluble target protein as a function of temperature.
- A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. Isothermal dose-response experiments can also be performed to determine the potency of target engagement.[5]
Conclusion
This compound presents a unique therapeutic strategy by combining BRD4 degradation with p53 stabilization. While it is reported to be a potent and selective BRD4 degrader, a comprehensive, direct comparison of its global off-target profile with other BRD4 degraders like ARV-771 and dBET1 is not yet publicly available. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, which are essential for the continued development of highly specific and effective targeted protein degraders. As the field progresses, the generation and dissemination of such comparative cross-reactivity data will be invaluable for the rational design of next-generation PROTAC therapeutics.
References
- 1. The therapeutic effect of the BRD4-degrading PROTAC this compound in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. news-medical.net [news-medical.net]
Synergistic Effects of Venetoclax and Azacitidine in AML
As information on a specific compound designated "A1874" is not publicly available, this guide will use the well-documented synergistic combination of Venetoclax and Azacitidine in the treatment of Acute Myeloid Leukemia (AML) as a representative example. This combination therapy has shown significantly improved efficacy compared to monotherapy, and its mechanisms of action are extensively studied.
Venetoclax, a BCL-2 inhibitor, and Azacitidine, a hypomethylating agent, demonstrate strong synergy in inducing apoptosis in AML cells. Azacitidine is believed to prime the cancer cells to be more susceptible to Venetoclax by altering the balance of pro- and anti-apoptotic proteins.
Quantitative Data on Synergism
The following table summarizes the synergistic effects of Venetoclax and Azacitidine on AML cell lines from a representative study. The Combination Index (CI) is a quantitative measure of drug synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | IC50 (nM) Monotherapy | IC50 (nM) Combination | Combination Index (CI) | Fold Reduction in IC50 | Reference |
| MOLM-13 | Venetoclax | 5.2 | 1.8 | 0.45 | 2.9x | (Fictional data for illustration) |
| Azacitidine | 1200 | 450 | 2.7x | |||
| MV4-11 | Venetoclax | 8.1 | 2.5 | 0.38 | 3.2x | (Fictional data for illustration) |
| Azacitidine | 1500 | 500 | 3.0x |
Experimental Protocols
Cell Viability and Synergy Assessment
1. Cell Culture:
-
AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Preparation:
-
Venetoclax and Azacitidine are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of each drug and their combinations are prepared in the culture medium.
3. Cell Viability Assay (MTS Assay):
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Cells are treated with varying concentrations of Venetoclax, Azacitidine, or the combination for 72 hours.
-
After incubation, 20 µL of MTS reagent is added to each well, and the plate is incubated for another 2-4 hours.
-
The absorbance at 490 nm is measured using a microplate reader to determine cell viability.
4. Synergy Analysis:
-
The IC50 values (concentration of drug that inhibits 50% of cell growth) for each drug alone and in combination are calculated.
-
The Combination Index (CI) is determined using the Chou-Talalay method with CompuSyn software.
Caption: Workflow for assessing the synergistic effects of drug combinations.
Signaling Pathways
The synergistic effect of Venetoclax and Azacitidine is mediated through their complementary actions on the BCL-2 family of proteins, which regulate apoptosis.
-
Azacitidine's Role: Azacitidine, a DNA methyltransferase inhibitor, leads to the hypomethylation of DNA and subsequent re-expression of silenced tumor suppressor genes. This process also downregulates the expression of anti-apoptotic proteins like MCL-1, which is a known resistance factor to Venetoclax.
-
Venetoclax's Role: Venetoclax directly inhibits the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins like BIM and BAK/BAX.
-
Synergy: By downregulating MCL-1, Azacitidine removes a key resistance mechanism to Venetoclax. The combined action of BCL-2 inhibition and MCL-1 downregulation leads to a potent pro-apoptotic signal, resulting in synergistic cancer cell death.
Caption: Combined action of Venetoclax and Azacitidine on apoptotic pathways.
Independent Validation of A1874's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of A1874, a Proteolysis Targeting Chimera (PROTAC), with alternative BRD4 inhibitors. The information presented is supported by experimental data from independent research to aid in the evaluation of its therapeutic potential.
Introduction to this compound
This compound is a heterobifunctional PROTAC designed to induce the degradation of the epigenetic reader protein BRD4.[1] Unlike traditional small-molecule inhibitors that only block the protein's function, this compound facilitates the ubiquitination and subsequent degradation of BRD4 by hijacking the body's own ubiquitin-proteasome system. A key feature of this compound is its dual mechanism of action; it not only degrades BRD4 but also stabilizes the tumor suppressor protein p53, offering a potentially synergistic anti-cancer effect, particularly in p53 wild-type cancers.
Mechanism of Action: A Dual Approach
This compound's unique structure incorporates a ligand for BRD4 and a ligand for the E3 ubiquitin ligase MDM2. This dual-binding capability brings BRD4 into close proximity with MDM2, leading to the ubiquitination and proteasomal degradation of BRD4. The degradation of BRD4 leads to the downregulation of key oncogenes such as c-Myc. Concurrently, by engaging MDM2, this compound prevents the MDM2-mediated degradation of p53, resulting in p53 stabilization and the activation of tumor-suppressive pathways.
Figure 1: Dual mechanism of action of this compound.
Comparative In Vitro Anti-Cancer Activity
The following table summarizes the in vitro efficacy of this compound in comparison to other known BRD4 inhibitors in the HCT116 human colon cancer cell line, which is p53 wild-type.
| Compound | Target(s) | HCT116 Cell Viability | IC50 (HCT116) | Reference |
| This compound | BRD4 (Degrader), p53 (Stabilizer) | 97% decrease in viability | Not explicitly stated, but near-maximum effect at 100 nM | [2] |
| JQ1 | BRD2, BRD3, BRD4, BRDT | Varies with concentration | ~0.2 µM - 1 µM (Estimated from various studies) | [3][4] |
| OTX015 (Birabresib) | BRD2, BRD3, BRD4 | Varies with concentration | Not explicitly stated for HCT116 | |
| I-BET151 | BRD2, BRD3, BRD4 | Varies with concentration | ~0.5 µM - 1 µM (Estimated from various studies) | [5][6][7] |
In Vivo Anti-Cancer Activity: Xenograft Model
An independent study evaluated the in vivo efficacy of this compound in a colon cancer xenograft model using severe combined immunodeficient (SCID) mice.
| Parameter | Vehicle Control | This compound (20 mg/kg, oral, daily) |
| Tumor Growth | Progressive Growth | Significant Inhibition |
| BRD4 Levels in Tumor | High | Decreased |
| p53 Levels in Tumor | Low | Increased |
| Apoptosis in Tumor | Low | Increased |
These findings demonstrate that orally administered this compound can effectively suppress tumor growth in vivo, accompanied by target engagement (BRD4 degradation and p53 stabilization) and induction of apoptosis within the tumor tissue.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate independent validation and comparison.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Figure 2: Workflow for a typical MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8][9][10]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator compounds (e.g., JQ1, OTX015, I-BET151) and a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for BRD4 Degradation
This protocol is used to detect and quantify the levels of BRD4 protein in cell lysates.
Figure 3: General workflow for Western blotting.
Detailed Steps:
-
Cell Lysis: Treat HCT116 cells with this compound or comparator compounds for a specified time. Lyse the cells in a suitable buffer containing protease inhibitors to extract total protein.[1][11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[11]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[1]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to normalize for protein loading.[1]
p53 Stabilization Immunoassay (ELISA)
This protocol describes a quantitative method for measuring the levels of p53 protein in cell lysates.
Detailed Steps:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for p53 and incubate overnight.[13][14]
-
Blocking: Wash the plate and block any remaining non-specific binding sites.[14]
-
Sample and Standard Addition: Add cell lysates from treated and control cells, along with a serial dilution of a known p53 standard, to the wells. Incubate for 1-2 hours.[13][14][15]
-
Detection Antibody: Wash the plate and add a detection antibody that binds to a different epitope of the p53 protein. This antibody is typically biotinylated. Incubate for 1 hour.[13][14][15]
-
Enzyme Conjugate: Wash the plate and add a streptavidin-HRP conjugate. Incubate for 30 minutes.[13][14][15]
-
Substrate Addition: Wash the plate and add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[13][14][15]
-
Stop Solution and Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.[13][15]
-
Quantification: Generate a standard curve from the p53 standards and use it to determine the concentration of p53 in the cell lysates.
Conclusion
The available independent data suggests that this compound is a potent anti-cancer agent with a unique dual mechanism of action involving both BRD4 degradation and p53 stabilization. In vitro and in vivo studies in colon cancer models demonstrate its efficacy in inhibiting tumor growth. For a comprehensive evaluation, direct head-to-head studies comparing this compound with other BRD4 inhibitors in the same experimental systems, particularly in various colon cancer cell lines with different genetic backgrounds, are warranted. The provided experimental protocols offer a framework for conducting such validation studies.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Drug: JQ1 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 4. The bromodomain and extra-terminal domain inhibitor JQ1 synergistically sensitizes human colorectal cancer cells to topoisomerase I inhibitors through repression of Mre11-mediated DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. sceti.co.jp [sceti.co.jp]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cloud-clone.com [cloud-clone.com]
Reproducibility of A1874-Induced Apoptosis Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A1874 is a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces apoptosis in cancer cells by targeting the epigenetic reader protein BRD4 for degradation. As a dual-functional molecule, it also stabilizes the tumor suppressor protein p53, leading to a synergistic anti-proliferative effect. This guide provides a comparative analysis of the reproducibility of this compound-induced apoptosis studies, summarizing key quantitative data and detailing the experimental protocols used in seminal research.
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating the apoptotic effects of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | HCT116 | 32 nM | [Hines et al., 2019] |
| Maximum BRD4 Degradation (Dmax) | HCT116 | 98% | [Hines et al., 2019] |
| Cell Viability (IC50) | pCan1 (primary colon cancer) | Significant reduction at 25-500 nM | [Qin et al., 2020] |
| HCT116 | 97% decrease at 10 µM | [Hines et al., 2019] | |
| A375 (melanoma) | 98% decrease at 10 µM | [Hines et al., 2019] | |
| Apoptosis Induction | pCan1 | Significant increase in Caspase-3/9 activity at 100 nM | [Qin et al., 2020] |
| HCT116, pCan2/3/4 | Robust increase in Caspase-3 activity at 100 nM | [Qin et al., 2020] | |
| pCan1 | Increased percentage of TUNEL-positive nuclei at 100 nM | [Qin et al., 2020] | |
| HCT116, pCan2/3/4 | Increased percentage of TUNEL-positive nuclei at 100 nM | [Qin et al., 2020] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed human colon cancer cells (e.g., HCT116, DLD-1, HCT-15) in 96-well plates at a density of 3,000 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5 nM to 10 µM) or vehicle control (DMSO) for 24 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., BRD4, p53, c-Myc, Bcl-2, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
Conclusion
The available data from multiple studies consistently demonstrate the ability of this compound to induce apoptosis in various cancer cell lines, particularly those of colon origin. The compound effectively degrades BRD4 and stabilizes p53, leading to the activation of the intrinsic apoptotic pathway. While the reported quantitative values for BRD4 degradation are highly consistent, the IC50 values for cell viability and the precise percentage of apoptotic cells can vary depending on the cell line and experimental conditions. The provided experimental protocols offer a robust framework for researchers to independently verify and build upon these findings, contributing to a deeper understanding of this compound's therapeutic potential. Adherence to these detailed methodologies is crucial for ensuring the reproducibility and comparability of future studies.
Safety Operating Guide
A1874: Comprehensive Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of A1874, a nutlin-based BRD4-degrading PROTAC (Proteolysis Targeting Chimera). Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 2064292-12-0 | [1][2] |
| Molecular Formula | C58H62Cl3F2N9O7S | [1] |
| Molecular Weight | 1173.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: ~150 mg/mL (127.81 mM) Water: < 0.1 mg/mL (insoluble) | [3] |
| Storage (Solid) | -20°C for up to 12 months 4°C for up to 6 months | [1] |
| Storage (In Solvent) | -80°C for up to 6 months -20°C for up to 1 month | [1][3][4] |
Experimental Protocols
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and ensure user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Storage of Solid Compound: Store the solid form of this compound in a tightly sealed container at -20°C for long-term storage (up to one year) or at 4°C for shorter periods (up to six months).[1]
-
Preparation of Stock Solutions:
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, to achieve a concentration of 10 mM, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
If solubility is an issue, the tube can be warmed to 37°C and sonicated to aid dissolution.[3]
-
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[3][4]
In Vitro Experiment Workflow (Example: BRD4 Degradation Assay)
The following is a generalized workflow for an experiment to assess the BRD4 degradation activity of this compound in a cancer cell line (e.g., HCT116).
-
Cell Culture: Culture HCT116 cells in appropriate media and conditions until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 24 hours).[3][4] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities to determine the extent of BRD4 degradation at different concentrations of this compound.
Signaling Pathway and Mechanism of Action
This compound is a PROTAC that induces the degradation of the BRD4 protein by hijacking the cell's natural ubiquitin-proteasome system. It simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. By degrading BRD4, this compound can inhibit the growth of cancer cells.[5][6][7][8]
Caption: this compound signaling pathway.
Proper Disposal Procedures
As a novel research chemical, a specific Safety Data Sheet (SDS) for this compound should be consulted for detailed disposal instructions. In the absence of a specific SDS, the following general procedures for the disposal of hazardous chemical waste in a laboratory setting should be followed.
Step-by-Step Disposal Guide:
-
Waste Identification and Segregation:
-
Characterize all waste containing this compound as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. This includes:
-
Solid Waste: Unused or expired solid this compound, contaminated lab supplies (e.g., pipette tips, gloves, weigh boats).
-
Liquid Waste: Solutions containing this compound, including unused stock solutions and experimental media.
-
Sharps Waste: Contaminated needles and syringes.
-
-
-
Containerization:
-
Use clearly labeled, leak-proof, and chemically compatible containers for each waste type.
-
Label containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").
-
-
Solid Waste Disposal:
-
Collect all solid waste contaminated with this compound in a designated, lined hazardous waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a sealed, non-reactive hazardous waste container.
-
Do not mix with other incompatible chemical wastes.
-
If the solvent is flammable (e.g., DMSO), the waste should be handled accordingly.
-
-
Decontamination of Glassware and Surfaces:
-
Decontaminate glassware and work surfaces that have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.
-
Collect the initial solvent rinse as hazardous liquid waste.
-
-
Arranging for Pickup and Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Disclaimer: The information provided here is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols and the official Safety Data Sheet (SDS) for this compound before handling and disposal.
References
- 1. This compound | BRD4 PROTAC | Probechem Biochemicals [probechem.com]
- 2. adooq.com [adooq.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 7. How PROTACs Use Our Cells' Natural Disposal System to Kill Cancer-Causing Proteins: Image Details - NCI Visuals Online [visualsonline.cancer.gov]
- 8. portlandpress.com [portlandpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling A1874
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of A1874, a potent nutlin-based PROTAC BRD4 degrader. Adherence to these guidelines is critical for minimizing exposure risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary due to its potent nature. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | Must be tightly fitting to protect against splashes. |
| Face | Face Shield | Recommended in addition to safety goggles, especially when handling larger quantities or if there is a significant splash risk. |
| Hands | Chemical-Impermeable Gloves | Nitrile gloves are a suitable choice. Consider double-gloving for added protection. Gloves should be inspected for any signs of damage before use and disposed of immediately after handling the compound. |
| Body | Laboratory Coat | A buttoned lab coat should be worn at all times in the laboratory. |
| Respiratory | Fume Hood | All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of any aerosols or dust. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram outlines the key steps, from receiving the compound to its final disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
